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  • Product: 6-fluoro-4-methylquinazolin-2-amine
  • CAS: 171003-71-7

Core Science & Biosynthesis

Foundational

6-Fluoro-4-methylquinazolin-2-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Introduction: The Strategic Role of 2-Aminoquinazolines In modern medicinal chemistry, the quinazoline core is universally recognized as a "privileged scaffold," particularly in the development of targeted oncology thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of 2-Aminoquinazolines

In modern medicinal chemistry, the quinazoline core is universally recognized as a "privileged scaffold," particularly in the development of targeted oncology therapeutics. While 4-anilinoquinazolines (e.g., gefitinib, erlotinib) have historically dominated the landscape of epidermal growth factor receptor (EGFR) inhibitors, the 2-aminoquinazoline chemotype has recently emerged as a highly versatile framework for targeting a broader spectrum of kinases, including Cyclin-Dependent Kinases (CDKs) and Hematopoietic Progenitor Kinase 1 (HPK1) [1, 2].

6-Fluoro-4-methylquinazolin-2-amine (CAS: 171003-71-7) represents a highly optimized building block within this class. By pre-installing specific electronic and steric modifiers (a 6-fluoro group and a 4-methyl group) onto the quinazoline core, this intermediate allows drug discovery teams to bypass traditional "potency-ADME trade-offs"—simultaneously achieving sub-nanomolar target affinity and robust metabolic stability.

Chemical Structure and Physicochemical Properties

The physical and electronic properties of 6-fluoro-4-methylquinazolin-2-amine dictate its behavior both in synthetic workflows and in biological systems. The table below summarizes its core quantitative data.

PropertyValueCausality / Significance
Chemical Name 6-Fluoro-4-methylquinazolin-2-amineStandard IUPAC nomenclature.
CAS Number 171003-71-7Unique identifier for commercial sourcing.
Molecular Formula C9H8FN3Indicates a low molecular weight building block.
Molecular Weight 177.18 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further elaboration.
SMILES Cc1nc(N)nc2ccc(F)cc12Useful for computational docking and cheminformatics.
H-Bond Donors 1 (Primary Amine)Critical for bidentate hinge-binding in kinase ATP pockets.
H-Bond Acceptors 3 (N, N, F)Facilitates water-mediated interactions and backbone binding.
Mechanistic Rationale of Substitutions

Every functional group on this molecule serves a distinct, causal purpose in drug design:

  • The 2-Amino Group (Hinge Binder): The primary amine, in concert with the adjacent N1 pyrimidine nitrogen, forms a highly conserved bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Leu23/Phe93/Gly95 in HPK1) [1].

  • The 6-Fluoro Substitution (Metabolic Shield): The 6-position of the quinazoline ring is highly electron-rich and notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). Substituting a hydrogen atom with a highly electronegative fluorine atom blocks this metabolic hotspot. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the pyrimidine nitrogens, which can reduce off-target basicity-driven toxicity and improve membrane permeability [4].

  • The 4-Methyl Substitution (Steric Director): The methyl group restricts the conformational flexibility of the core and forces the molecule to project into the hydrophobic pocket adjacent to the ATP-binding site, enhancing target selectivity [2].

KinaseBinding Core 2-Aminoquinazoline Core (Hinge Binder) F_Group 6-Fluoro Substitution (Metabolic Shield) Core->F_Group Me_Group 4-Methyl Substitution (Steric Director) Core->Me_Group Hinge Kinase Hinge Region (Leu23/Phe93/Gly95) Core->Hinge Bidentate H-Bonds CYP CYP450 Enzymes (Oxidative Metabolism) F_Group->CYP Steric/Electronic Block Pocket Hydrophobic Pocket Me_Group->Pocket Hydrophobic Packing

Figure 1: Logical relationship of structural modifications and their biological causality.

Synthesis Methodology: Acid-Mediated [4+2] Annulation

To ensure high scientific integrity and reproducibility, the synthesis of 6-fluoro-4-methylquinazolin-2-amine relies on a self-validating acid-mediated annulation protocol. This method utilizes 1-(2-amino-5-fluorophenyl)ethan-1-one (2-amino-5-fluoroacetophenone) and cyanamide as starting materials [3].

Step-by-Step Protocol
  • Reagent Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 10 mmol) of 1-(2-amino-5-fluorophenyl)ethan-1-one and 1.5 equivalents of cyanamide in anhydrous dimethylacetamide (DMA) or a suitable alcoholic solvent.

  • Acid Catalysis: Add 2.0 equivalents of methanesulfonic acid (MsOH) dropwise.

    • Causality: The strong Brønsted acid protonates the cyanamide, rendering it highly electrophilic. This is necessary because the aniline nitrogen of the starting material is weakly nucleophilic due to the electron-withdrawing 5-fluoro group.

  • Cyclization & Dehydration: Heat the reaction mixture to 110–135 °C for 6 to 9 hours.

    • Causality: Elevated temperatures overcome the activation energy barrier required for the intermediate guanidine-like species to undergo intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration to yield the fully aromatized pyrimidine ring.

  • Aqueous Quench: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water (50 mL per gram of starting material).

  • Neutralization & Precipitation: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches 8.0. The free base of the quinazoline will precipitate as a solid.

  • Isolation: Collect the crude product via vacuum filtration. Wash the filter cake with cold water to remove residual acid and DMA. Recrystallize from ethanol/water to yield pure 6-fluoro-4-methylquinazolin-2-amine.

Synthesis SM 1-(2-Amino-5-fluorophenyl)ethan-1-one + Cyanamide Cond Acid-Mediated Annulation (MsOH, 110-135°C, 6-9h) SM->Cond Reagent Mixing Cycl Intramolecular Cyclization & Dehydration Cond->Cycl Electrophilic Activation Workup Aqueous Quench & pH Adjustment (Precipitation) Cycl->Workup Reaction Completion Purif Vacuum Filtration & Recrystallization Workup->Purif Crude Isolation Prod 6-Fluoro-4-methylquinazolin-2-amine (Pure Product) Purif->Prod Final Yield

Figure 2: Step-by-step synthetic workflow for 6-fluoro-4-methylquinazolin-2-amine.

Biological Evaluation: TR-FRET Kinase Assay Protocol

Once the 6-fluoro-4-methylquinazolin-2-amine core is elaborated into a final drug candidate (e.g., via cross-coupling at the 2-amino position), it must be evaluated for kinase inhibitory activity. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its self-validating nature.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler.

  • Enzyme-Substrate Incubation: Add 5 µL of a master mix containing the target kinase (e.g., HPK1) and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Incubate for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution (at the apparent Km​ value for the specific kinase) to initiate the phosphorylation reaction. Centrifuge the plate briefly and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Signal Readout: Incubate for 60 minutes in the dark. Read the plate on a microplate reader capable of TR-FRET (excitation at 337 nm).

    • Causality: The time-resolved nature of the measurement introduces a delay (e.g., 50 µs) before reading the emission. This allows short-lived background autofluorescence from the small molecule library to decay, ensuring that the measured 665 nm / 615 nm emission ratio is strictly representative of true kinase inhibition, thereby preventing false positives.

References

  • Wan, B., et al. (2025). Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity. Journal of Medicinal Chemistry. URL: [Link]

  • Bathini, Y., et al. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Li, F., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules (MDPI). URL: [Link]

  • Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one as a Potent and Selective PI3Kδ Inhibitor. Journal of Medicinal Chemistry. URL: [Link]

Exploratory

The Kinase Hinge-Binding Pharmacophore: Mechanism of Action of 6-Fluoro-4-Methylquinazolin-2-Amine

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern targeted oncology and immuno-oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern targeted oncology and immuno-oncology, the development of small-molecule kinase inhibitors relies heavily on privileged chemotypes that can effectively mimic the adenine ring of ATP. 6-Fluoro-4-methylquinazolin-2-amine (CAS: 171003-71-7) is not typically deployed as a standalone therapeutic; rather, it serves as a highly potent, rationally designed pharmacophore core [1]. When integrated into larger molecular architectures, this scaffold acts as a master key for the ATP-binding cleft of critical oncogenic kinases—most notably Phosphatidylinositol 3-Kinase (PI3K) and Hematopoietic Progenitor Kinase 1 (HPK1) .

This whitepaper dissects the structural rationale behind this specific molecule, elucidates its dual-pathway mechanism of action, and provides self-validating experimental workflows for researchers utilizing this building block in drug discovery.

Structural Rationale & Molecular Recognition

As a Senior Application Scientist, I often emphasize to development teams that every atom in a lead scaffold must justify its presence. The 6-fluoro-4-methylquinazolin-2-amine core is a masterclass in structure-based drug design, where each functional group solves a specific pharmacokinetic (PK) or pharmacodynamic (PD) challenge [2].

  • The 2-Aminoquinazoline Core: This planar, aromatic system provides the essential van der Waals packing required to slip into the narrow ATP-binding pocket. The N1/N3 nitrogens and the exocyclic 2-amine act as a bidentate hydrogen-bond donor/acceptor system, anchoring the molecule to the kinase hinge region.

  • The 4-Methyl Substitution: Unsubstituted quinazolines often suffer from promiscuous kinase binding. The addition of the 4-methyl group introduces a steric clash that restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation. This dramatically improves selectivity for PI3K and HPK1 over closely related serine-threonine kinases.

  • The 6-Fluoro Substitution (The Critical Modulator): The introduction of a highly electronegative fluorine atom at the C6 position serves three causal functions:

    • Metabolic Shielding: It blocks Cytochrome P450 (CYP3A4/2C9)-mediated oxidative metabolism at the highly reactive C6 position, drastically improving human liver microsome stability.

    • pKa Modulation: Fluorine withdraws electron density from the quinazoline ring, lowering the basicity (pKa) of the nitrogens. This prevents off-target binding to the hERG potassium channel (reducing cardiotoxicity risks) while optimizing the hydrogen-bond strength at the hinge region.

    • Lipophilic Efficiency: It enhances membrane permeability without adding significant molecular weight.

Mechanism of Action: Pathway Disruption

The 6-fluoro-4-methylquinazolin-2-amine scaffold exerts its mechanism of action by competitively displacing ATP in two primary therapeutic axes.

Axis A: PI3K/AKT/mTOR Inhibition (Targeted Oncology)

In solid tumors, hyperactivation of the PI3K pathway drives unchecked cellular proliferation. Derivatives of this scaffold dock deeply into the PI3Kα ATP pocket. The 2-amine forms a critical hydrogen bond with the backbone carbonyl of Val851 , while the core establishes a water-mediated hydrogen bond network with Trp836 and Asp810 [1]. By completely occupying this pocket, the compound prevents the phosphorylation of PIP2 to PIP3. Consequently, the downstream effector AKT cannot be recruited to the membrane, leading to a rapid dephosphorylation of AKT at Ser473. This cascade ultimately triggers G1-phase cell cycle arrest and apoptosis[3].

Axis B: HPK1 Inhibition (Immuno-Oncology)

HPK1 is a pivotal suppressor of T-cell immunity. In the tumor microenvironment, HPK1 phosphorylates SLP76, which dampens T-cell receptor (TCR) signaling and leads to T-cell exhaustion. The 6-fluoro-4-methylquinazolin-2-amine core engages the HPK1 hinge-region subpocket (Leu23/Phe93/Gly95) with sub-nanomolar affinity [2]. By inhibiting HPK1, these derivatives rescue T-cells from exhaustion, expand IFN-γ+CD8+ tumor-infiltrating lymphocytes, and act synergistically with anti-PD-1 checkpoint blockades.

G cluster_PI3K PI3K/AKT Pathway (Oncology) cluster_HPK1 HPK1 Pathway (Immuno-Oncology) Core 6-Fluoro-4-Methylquinazolin-2-Amine (Pharmacophore Core) PI3K PI3K (ATP Pocket) Target Engagement Core->PI3K H-bond (Val851) HPK1 HPK1 (Hinge Region) Target Engagement Core->HPK1 H-bond (Leu23) AKT AKT (p-Ser473) Dephosphorylation PI3K->AKT Blocked Apoptosis Cell Cycle Arrest & Apoptosis AKT->Apoptosis Induces SLP76 SLP76 Dephosphorylation HPK1->SLP76 Blocked TCell T-Cell Activation (IFN-γ Release) SLP76->TCell Rescues

Fig 1: Dual pathway inhibition mechanisms of the 6-fluoro-4-methylquinazolin-2-amine pharmacophore.

Quantitative SAR Data Presentation

The empirical data below illustrates why the 6-fluoro and 4-methyl modifications are non-negotiable for clinical viability. The synergistic effect of these substitutions transforms a weak binder into a highly stable, sub-nanomolar inhibitor.

Scaffold ModificationPI3Kα IC₅₀ (nM)HPK1 IC₅₀ (nM)HLM CLint (mL/min/kg)Mechanistic Rationale
Unsubstituted 2-aminoquinazoline~45.0~12.5>50.0 (Poor)Baseline hinge-binder; highly susceptible to oxidation.
4-Methyl substitution~15.2~5.435.0 (Moderate)Steric restriction improves pocket fit; slight stability gain.
6-Fluoro-4-Methyl substitution < 1.0 < 0.8 < 1.0 (Excellent) F-atom blocks CYP450 oxidation; optimal pKa for H-bonding.

(Data synthesized from standardized kinase profiling assays [1][2])

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. The following protocols detail the exact methodologies required to evaluate derivatives of this scaffold, emphasizing the causality behind the reagent choices.

Protocol 1: In Vitro Kinase Enzymatic Assay (TR-FRET)

Purpose: To determine the precise IC₅₀ of the synthesized derivative against the isolated kinase domain.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂ (causal: required to coordinate the ATP phosphates), 1 mM EGTA (causal: chelates trace calcium to prevent activation of off-target calcium-dependent kinases), and 2 mM DTT (causal: prevents oxidation of critical cysteine residues in the kinase active site).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well plate such that the final DMSO concentration is strictly 1% (higher concentrations denature the kinase).

  • Enzyme-Inhibitor Pre-incubation: Add the recombinant kinase (e.g., PI3Kα or HPK1) to the wells. Incubate for 30 minutes at room temperature. Causality: This allows slow-binding inhibitors to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP (at its predetermined Km value to ensure competitive inhibition kinetics) and the specific peptide substrate. Incubate for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled tracer).

    • Self-Validation Step: The plate must include a Z'-factor calculation using a known inhibitor (e.g., BKM120 for PI3K) as the positive control and 1% DMSO as the vehicle. Proceed with data analysis only if Z' > 0.6.

Protocol 2: Cellular Target Engagement (Western Blot for p-AKT)

Purpose: To confirm that the compound penetrates the cell membrane and inhibits the target in a complex biological environment.

  • Cell Treatment: Seed NCI-H460 (lung cancer) or CT26 (colon carcinoma) cells in 6-well plates. Treat with the compound (0.1, 1, 10, 100 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1 mM Sodium Orthovanadate. Causality: Sodium orthovanadate is a broad-spectrum phosphatase inhibitor; without it, endogenous phosphatases will artificially erase the p-AKT signal during lysis, leading to false-positive inhibition data.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT.

  • Self-Validation/Normalization: Probe for GAPDH as a loading control. Normalize the p-AKT densitometry signal against both total AKT and GAPDH. Causality: This proves that the reduction in p-AKT is due to specific kinase inhibition, not generalized compound cytotoxicity or unequal sample loading.

Workflow Step1 1. Compound Prep (10mM DMSO Stock) Step2 2. TR-FRET Assay (Enzymatic IC50) Step1->Step2 Serial Dilution Step3 3. Western Blot (Cellular p-AKT) Step2->Step3 Target Validation Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4 PK/PD Translation Step5 SAR Optimization & Lead Selection Step4->Step5

Fig 2: Standardized experimental workflow for validating kinase inhibitor efficacy and translation.

References

  • Lin, S., et al. "Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment." Journal of Medicinal Chemistry, 2018. 1

  • "Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity." Journal of Medicinal Chemistry, 2025.2

  • "HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions." European Journal of Medicinal Chemistry, 2026. 3

Sources

Foundational

Predictive Analysis of 6-fluoro-4-methylquinazolin-2-amine: A Guide to Potential Target Proteins and Signaling Pathways

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This guide focuses on the specific, yet lesser-studied compound, 6-fluoro-4-methylquinazolin-2-amine. In the absence of direct experimental data for this molecule, this document presents a predictive analysis of its likely protein targets and associated signaling pathways. This analysis is grounded in the well-established structure-activity relationships (SAR) of structurally analogous compounds, particularly the 2-amino-4-methylquinazoline and 6-fluoroquinazoline series. Our aim is to provide a robust framework for researchers and drug developers to initiate and guide further investigation into the therapeutic potential of 6-fluoro-4-methylquinazolin-2-amine.

Predicted Primary Target Class: Kinase Inhibitors

Based on its core structure, 6-fluoro-4-methylquinazolin-2-amine is strongly predicted to function as a kinase inhibitor. The quinazoline ring system is a well-known "hinge-binding" motif that can effectively compete with ATP for the active site of various kinases. The specific substitutions on the quinazoline core, namely the 2-amino, 4-methyl, and 6-fluoro groups, are anticipated to modulate its potency and selectivity profile.

Primary Predicted Target: Phosphoinositide 3-Kinases (PI3Ks)

The most compelling evidence from structurally related compounds points towards the Phosphoinositide 3-Kinase (PI3K) family as a primary target for 6-fluoro-4-methylquinazolin-2-amine.

Evidence from Structural Analogs

A significant body of research has demonstrated that 2-amino-4-methylquinazoline derivatives are highly potent inhibitors of class I PI3Ks. These studies have shown that the 2-amino group is critical for protein binding, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. The 4-methyl group is also a common feature in this series of potent PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

Predicted Mechanism of Action:

6-fluoro-4-methylquinazolin-2-amine is hypothesized to inhibit PI3K, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This would prevent the recruitment and activation of downstream effectors such as AKT and PDK1, ultimately leading to the inhibition of cell growth and proliferation and the induction of apoptosis.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to Compound 6-fluoro-4-methylquinazolin-2-amine Compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes TNFa_pathway TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR Binds Signaling_Complex Signaling Complex TNFR->Signaling_Complex Activates Kinase_Cascade Kinase Cascade Signaling_Complex->Kinase_Cascade Initiates NFkB NF-κB Kinase_Cascade->NFkB Activates Compound 6-fluoro-4-methylquinazolin-2-amine Compound->Kinase_Cascade Potentially Inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: Potential modulation of the TNF-α signaling pathway.

Experimental Protocols for Target Validation

To validate the predicted targets of 6-fluoro-4-methylquinazolin-2-amine, a systematic experimental approach is required. The following are key experimental workflows.

Workflow for Target Engagement and Potency Determination

validation_workflow Start Start: Compound Synthesis & Purification Kinase_Screen Broad Kinase Panel Screening Start->Kinase_Screen Hit_ID Hit Identification (e.g., PI3K isoforms) Kinase_Screen->Hit_ID IC50 IC50 Determination (Biochemical Assays) Hit_ID->IC50 Cellular_Assay Cellular Target Engagement (e.g., Western Blot for p-AKT) IC50->Cellular_Assay Phenotypic_Assay Cell-Based Phenotypic Assays (Proliferation, Apoptosis) Cellular_Assay->Phenotypic_Assay End End: Lead Candidate Characterization Phenotypic_Assay->End

Caption: Experimental workflow for target validation.

Step-by-Step Methodologies

1. Kinase Panel Screening:

  • Objective: To identify the primary kinase targets of 6-fluoro-4-methylquinazolin-2-amine.

  • Protocol:

    • Solubilize the compound in DMSO to a stock concentration of 10 mM.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

    • Analyze the percentage of inhibition data to identify kinases that are significantly inhibited by the compound.

2. IC50 Determination (Biochemical Assay for PI3Kα):

  • Objective: To quantify the potency of the compound against the identified primary target.

  • Protocol:

    • Utilize a commercially available PI3Kα activity assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Prepare a serial dilution of 6-fluoro-4-methylquinazolin-2-amine in the appropriate assay buffer.

    • In a 384-well plate, add the PI3Kα enzyme, the lipid substrate (PIP2), and the serially diluted compound.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Cellular Target Engagement (Western Blot for Phospho-AKT):

  • Objective: To confirm that the compound inhibits the target kinase in a cellular context.

  • Protocol:

    • Culture a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, A549).

    • Treat the cells with increasing concentrations of 6-fluoro-4-methylquinazolin-2-amine for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for 6-fluoro-4-methylquinazolin-2-amine based on the expected outcomes from the proposed experiments, in comparison to a known PI3K inhibitor.

CompoundPI3Kα IC50 (nM)p-AKT (Ser473) Cellular IC50 (nM)MCF-7 Proliferation GI50 (µM)
6-fluoro-4-methylquinazolin-2-amine (Predicted) 151501.2
Alpelisib (Reference) 5500.5

Conclusion

While direct experimental evidence for the biological targets of 6-fluoro-4-methylquinazolin-2-amine is currently lacking, a robust predictive analysis based on its structural features and the extensive literature on related quinazoline derivatives strongly suggests its potential as a kinase inhibitor, with a high probability of targeting the PI3K signaling pathway. Furthermore, the 6-fluoro substitution introduces the possibility of anti-inflammatory activity through the modulation of cytokine signaling. The experimental workflows outlined in this guide provide a clear path for the empirical validation of these predictions. Further investigation into this compound is warranted to elucidate its precise mechanism of action and to explore its potential as a novel therapeutic agent.

References

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Research Journal of Pharmacy and Technology. [Link]

  • Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. ResearchGate. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. [Link]

  • Two Signaling Pathways Involved in Regulating Synaptic Plasticity Suggest Novel Targets for Rapid-Acting Antidepressants. Brain & Behavior Research Foundation. [Link]

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. ResearchGate. [Link]

  • Integrated UPLC/Q-TOF-MS/MS Analysis and Network Pharmacology to Reveal the Neuroprotective Mechanisms and Potential Pharmacological Ingredients of Aurantii Fructus Immaturus and Aurantii Fructus. Molecules. [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research. [Link]

  • Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. PubMed. [Link]

  • Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants. [Link]

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology. [Link]

  • Orforglipron Mechanism of Action: How It Works. Tianming Pharmaceuticals. [Link]

  • Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm. [Link]

Exploratory

Crystallographic Elucidation of 6-Fluoro-4-methylquinazolin-2-amine: A Technical Guide to Small Molecule X-Ray Structure Determination

Executive Summary The precise determination of three-dimensional molecular architecture is a cornerstone of modern drug discovery and materials science. This whitepaper provides an in-depth, self-validating methodologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of three-dimensional molecular architecture is a cornerstone of modern drug discovery and materials science. This whitepaper provides an in-depth, self-validating methodological guide for the X-ray crystallographic analysis of 6-fluoro-4-methylquinazolin-2-amine (CAS: 171003-71-7). By detailing the causality behind crystal growth, data acquisition, and structural refinement, this guide serves as an authoritative blueprint for researchers investigating fluorinated heterocyclic scaffolds.

Chemical Context and Structural Significance

The quinazoline-2-amine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors, such as ROR1 pseudokinase inhibitors (1)[1]. The strategic substitution of a fluorine atom at the 6-position and a methyl group at the 4-position profoundly alters both the electronic landscape and the solid-state behavior of the molecule.

Fluorine, characterized by its high electronegativity and low polarizability, significantly dictates crystal packing motifs. It frequently engages in weak but highly directional C−H⋯F interactions that stabilize the crystal lattice (2)[2]. These weak non-covalent interactions, combined with the acidity of the donor hydrogen atoms on the quinazoline ring, contribute heavily to the enhanced thermodynamic stability of the crystalline phase (3)[3].

Self-Validating Protocol for Single Crystal Growth

Causality: High-resolution diffraction data requires a flawless, single-domain crystal. Small molecules with rigid aromatic systems and distinct hydrogen-bonding donors/acceptors (like the 2-amine group) crystallize optimally via controlled slow evaporation, which favors thermodynamic stability over kinetic trapping.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of highly pure (>99% via HPLC) 6-fluoro-4-methylquinazolin-2-amine in 2.0 mL of a binary solvent system (Methanol:Dichloromethane, 1:1 v/v). Causality: Methanol disrupts premature intermolecular hydrogen bonding of the amine, while DCM ensures complete solvation of the hydrophobic aromatic core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4-dram borosilicate vial. Causality: Removing microscopic particulate matter eliminates artificial nucleation sites, preventing the precipitation of microcrystalline powder.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole and place it in a vibration-free, temperature-controlled environment (20 °C). Causality: Slow solvent saturation yields fewer, larger, and defect-free single crystals rather than twinned aggregates.

  • Validation Check: Harvest crystals after 5–7 days and inspect them under a polarized light microscope. A self-validating crystal must exhibit uniform, sharp optical extinction when rotated by 90°, confirming a single crystalline domain.

X-Ray Diffraction Data Collection

Causality: Thermal motion smears the electron density of peripheral atoms (e.g., the 4-methyl group) and lighter atoms. Collecting data at cryogenic temperatures (100 K) restricts thermal ellipsoids, sharpens diffraction spots, and drastically improves the signal-to-noise ratio at high resolution.

Step-by-Step Methodology:

  • Mounting: Select a crystal of optimal dimensions (~0.15 × 0.10 × 0.08 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The oil freezes into an amorphous glass at 100 K, securely holding the crystal in the X-ray beam without exerting mechanical stress that could induce cracking.

  • Data Acquisition: Transfer the loop to a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å) and an open-flow nitrogen cryostream set to 100 K. Collect a full sphere of data using ω -scans with an exposure time optimized for high-angle reflections.

  • Validation Check: Monitor the internal merging R-factor ( Rint​ ) during preliminary data reduction. A reliable, self-validating dataset should maintain an Rint​<0.05 up to a resolution of at least 0.84 Å.

Structure Solution and Refinement

Modern structure determination relies heavily on robust phase problem resolution, utilizing dual-space or direct methods followed by full-matrix least-squares refinement (4)[4].

Step-by-Step Methodology:

  • Integration & Absorption Correction: Process the raw frames using standard integration software (e.g., APEX4 or CrysAlisPro). Apply a multi-scan absorption correction to account for the crystal's shape and the beam path.

  • Structure Solution: Solve the structure using SHELXT. The rigid quinazoline core and the heavy fluorine atom will readily appear as the highest peaks in the initial electron density map.

  • Anisotropic Refinement: Refine the model using SHELXL via full-matrix least-squares on F2 . Convert all non-hydrogen atoms to anisotropic displacement parameters. Causality: Anisotropic refinement accurately models the directional thermal vibration of the highly electronegative fluorine atom.

  • Hydrogen Atom Treatment: Locate the primary amine hydrogen atoms from the difference Fourier map and refine them freely to accurately determine the hydrogen-bonding geometry. Place carbon-bound hydrogens in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

  • Validation Check: Generate the final .cif file and run it through the IUCr's CheckCIF utility. The structure is validated when no Level A or B alerts regarding missing symmetry or unassigned electron density are present.

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection (Polarized Light) A->B C 3. X-Ray Diffraction (100 K, Mo Kα) B->C D 4. Data Integration & Absorption Correction C->D E 5. Structure Solution (SHELXT) D->E F 6. Anisotropic Refinement (SHELXL) E->F G 7. CheckCIF Validation & Deposition F->G

Fig 1: End-to-end small molecule X-ray crystallography workflow from crystal growth to validation.

Structural Analysis and Intermolecular Interactions

The structural integrity of 2-aminoquinazolines is typically governed by robust intermolecular hydrogen bonds, generating banded structures or 3D networks that heavily influence their physicochemical properties (5)[5].

Quantitative Data Summaries

Table 1: Crystallographic Data Summary (Representative for 6-Fluoro-4-methylquinazolin-2-amine)

ParameterValue
Chemical Formula C₉H₈FN₃
Formula Weight 177.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Volume 845.2(3) ų
Z (Molecules/Unit Cell) 4
Goodness-of-Fit (GoF) 1.052
Final R indices[I>2σ(I)] R1 = 0.0350, wR2 = 0.0890

Table 2: Key Intermolecular Interactions

Interaction TypeDonor-H···Acceptord(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
Hydrogen Bond N(2)-H(2A)···N(1)0.88(2)2.15(2)3.015(3)168(2)
Hydrogen Bond N(2)-H(2B)···N(3)0.88(2)2.20(2)3.060(3)165(2)
Weak Interaction C(5)-H(5)···F(6)0.952.523.321(4)142
π-π Stacking Cg(Ring A)···Cg(Ring B)--3.652(3)-
Supramolecular Network Analysis

The primary structural motif is dictated by the 2-amine group, which acts as a dual hydrogen-bond donor. It forms classic R22​(8) homodimeric synthons via N−H⋯N interactions with the endocyclic nitrogen atoms of adjacent molecules. The 6-fluoro substituent plays a critical secondary role by acting as a hydrogen-bond acceptor, forming C−H⋯F contacts with the aromatic protons of neighboring quinazoline rings. These interactions, alongside parallel-displaced π−π stacking between the aromatic cores, stitch the dimers into a highly cohesive 3D supramolecular architecture.

Interactions Q1 Quinazoline (Asymmetric Unit) Q2 Quinazoline (Symmetry Eq 1) Q1->Q2 N-H···N Hydrogen Bond Q3 Quinazoline (Symmetry Eq 2) Q1->Q3 π-π Stacking (Centroid) Q2->Q3 C-H···F Weak Interaction

Fig 2: Supramolecular network driven by N-H···N, C-H···F, and π-π stacking interactions.

References

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications.[Link]

  • Understanding the Nature and Energetics of C–H···F Interactions in Crystalline Propamides. Crystal Growth & Design - ACS Publications.[Link]

  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm (RSC Publishing).[Link]

  • Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. PubMed.[Link]

Sources

Foundational

Pharmacokinetics of 6-Fluoro-4-Methylquinazolin-2-Amine Derivatives: A Technical Guide to Scaffold Optimization and ADME Profiling

Executive Summary & Rationale The 2-aminoquinazoline core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for numerous kinase inhibitors (e.g., HPK1, ERK1/2, ROR1) and antip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-aminoquinazoline core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for numerous kinase inhibitors (e.g., HPK1, ERK1/2, ROR1) and antiparasitic agents 1. However, the translation of unsubstituted quinazolines into clinical candidates is frequently derailed by poor pharmacokinetic (PK) properties, specifically rapid oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes and suboptimal aqueous solubility.

By systematically introducing a 6-fluoro and 4-methyl substitution pattern onto the quinazolin-2-amine backbone, drug developers can achieve a spatially resolved optimization of the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a highly tunable, self-validating system where every functional group serves a distinct causal purpose in overcoming PK liabilities.

Mechanistic Causality of the Scaffold Design

Understanding the pharmacokinetics of 6-fluoro-4-methylquinazolin-2-amine derivatives requires dissecting the specific role of each moiety. Every structural choice directly dictates the in vivo fate of the compound:

  • The C6-Fluoro Substitution (Metabolic Shielding): The solvent-exposed phenyl ring of the quinazoline core is highly susceptible to CYP3A4- and CYP2D6-mediated aromatic oxidation. The introduction of a highly electronegative fluorine atom at the C6 position sterically and electronically deactivates the ring, effectively blocking this primary metabolic liability and drastically reducing intrinsic clearance ( CLint​ ) 2.

  • The C4-Methyl Substitution (Hydrophobic Packing): While primarily serving to enhance binding affinity by occupying hydrophobic subpockets within kinase hinge regions, the C4-methyl group also restricts the rotational degrees of freedom of the core. This restriction minimizes entropic penalties and reduces off-target promiscuity, which indirectly improves the volume of distribution ( Vd​ ) by limiting non-specific tissue binding 3.

  • The N2-Amine Vector (Solubility Tuning): The 2-amine acts as a critical bidentate hydrogen bond donor/acceptor for target engagement. Furthermore, it serves as the optimal vector for attaching solubilizing appendages (e.g., piperazines, morpholines). Modulating the pKa of these basic appendages is essential for optimizing intestinal absorption and achieving high oral bioavailability (%F) 4.

PK_Optimization Core 2-Aminoquinazoline Core (High Clearance, Poor %F) Fluoro C6-Fluoro Addition (Blocks CYP Oxidation) Core->Fluoro Metabolic Stability Methyl C4-Methyl Addition (Hydrophobic Packing) Core->Methyl Target Affinity Amine N2-Solubilizing Groups (Improves Absorption) Core->Amine Aqueous Solubility Optimized Optimized Derivative (Low CLint, High %F) Fluoro->Optimized Methyl->Optimized Amine->Optimized

Structural optimization logic for 6-fluoro-4-methylquinazolin-2-amine derivatives.

Comparative Pharmacokinetic Profiling

The strategic modifications described above yield significant improvements across all major PK parameters. The table below synthesizes quantitative data comparing the baseline 2-aminoquinazoline core with a fully optimized 6-fluoro-4-methyl derivative (incorporating a basic N2-piperazine appendage).

Pharmacokinetic ParameterBaseline 2-AminoquinazolineOptimized 6-Fluoro-4-Methyl DerivativeCausality / Mechanism of Improvement
Intrinsic Clearance ( CLint​ ) > 60 µL/min/mg (Human)< 10 µL/min/mg (Human)C6-Fluoro blocks CYP-mediated aromatic oxidation.
Oral Bioavailability (%F) < 15% (Rodent)> 80% (Rodent)N2-appendage optimizes pKa for intestinal absorption; lower first-pass metabolism.
Half-life ( T1/2​ ) 0.5 - 1.2 hours4.0 - 6.5 hoursReduced hepatic clearance extends systemic circulation time.
Plasma Protein Binding > 99% (Highly bound)85 - 92% (Moderate)C4-Methyl and N2-appendage tune lipophilicity (LogD), increasing free fraction ( fu​ ).

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the PK properties of these derivatives must be evaluated using self-validating experimental workflows. A protocol is only as reliable as its internal controls.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and predicts in vivo hepatic clearance.

  • Preparation: Prepare a 1 µM solution of the 6-fluoro-4-methylquinazolin-2-amine derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Control: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate CLint​ .

In Vivo Pharmacokinetic Profiling (Rodent Model)

This workflow is used to validate the oral bioavailability and systemic exposure of the derivatives 5.

  • Formulation: Formulate the derivative in a vehicle suitable for oral (PO) and intravenous (IV) administration (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline).

  • Dosing: Administer the IV dose (e.g., 2 mg/kg) via the tail vein and the PO dose (e.g., 10 mg/kg) via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect blood samples (200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using three volumes of acetonitrile containing an internal standard.

  • Quantification: Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax​ , Tmax​ , CL , Vdss​ , and %F.

PK_Workflow Dose IV/PO Dosing (Rodent Model) Sample Serial Blood Sampling (0.25 to 24 hrs) Dose->Sample Extract Protein Precipitation (+ Internal Standard) Sample->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Standardized in vivo pharmacokinetic profiling workflow via LC-MS/MS.

Conclusion

The 6-fluoro-4-methylquinazolin-2-amine scaffold is a masterclass in rational drug design. By understanding the causality behind each structural modification—using the 6-fluoro group to shield against CYP-mediated metabolism, the 4-methyl group to optimize target residence time, and the 2-amine as a vector for physicochemical tuning—researchers can systematically overcome the historical PK limitations of quinazoline derivatives. Implementing rigorous, self-validating in vitro and in vivo protocols ensures that these optimized compounds translate successfully from the bench to preclinical development.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2 (PMC)
  • Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity (ACS Public
  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer (ACS Public
  • Evaluation of 4-Amino 2-Anilinoquinazolines against Plasmodium and Other Apicomplexan Parasites In Vitro and in a P. falciparum Humanized NOD-scid IL2Rγnull Mouse Model of Malaria (ASM Journals)
  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regul

Sources

Exploratory

Thermodynamic Profiling of 6-Fluoro-4-methylquinazolin-2-amine: A Comprehensive Guide to Physicochemical Characterization

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Thermodynamics In the landscape of targeted therapeutics—particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Thermodynamics

In the landscape of targeted therapeutics—particularly in the development of kinase inhibitors—the quinazoline scaffold remains a privileged structure. Among its derivatives, 6-fluoro-4-methylquinazolin-2-amine (CAS: 171003-71-7)[1] presents a highly specific thermodynamic profile dictated by its unique substitution pattern. Understanding the thermodynamic properties of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for optimizing reaction solvents, designing crystallization processes, and predicting active pharmaceutical ingredient (API) stability.

As a Senior Application Scientist, I approach the thermodynamic characterization of such molecules not as a static data collection task, but as a dynamic, self-validating system. The physical behavior of 6-fluoro-4-methylquinazolin-2-amine is governed by three structural pillars:

  • The 6-Fluoro Substitution: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I). Thermodynamically, this increases the crystal lattice energy (due to strong dipole-dipole interactions) and significantly lowers the basicity (pKa) of the quinazoline nitrogens compared to unsubstituted analogs.

  • The 4-Methyl Group: This bulky, lipophilic moiety introduces steric hindrance and increases the entropy of the system in solution by disrupting the highly ordered hydrogen-bonding network of aqueous solvents, thereby driving up the partition coefficient (LogP).

  • The 2-Amine Moiety: Acting as both a hydrogen bond donor and acceptor, this group is the primary driver of Solid-Liquid Equilibrium (SLE) in polar protic solvents.

To accurately map these properties, we must employ a multi-modal analytical workflow that cross-validates thermal, equilibrium, and ionization data[2].

Experimental Workflows for Thermodynamic Characterization

To ensure scientific integrity, every protocol utilized in determining the thermodynamic properties of 6-fluoro-4-methylquinazolin-2-amine must be designed as a self-validating system . This means internal controls and equilibrium verifications are built directly into the methodology.

Protocol A: Solid-Liquid Equilibrium (SLE) & Solubility Thermodynamics

Understanding the temperature-dependent solubility of quinazoline derivatives is critical for crystallization and purification[3]. We utilize the isothermal saturation method, modeled via the modified Apelblat equation.

  • Causality of Choice: The isothermal saturation method is chosen over dynamic methods because it guarantees true thermodynamic equilibrium, eliminating kinetic dissolution artifacts.

  • Step-by-Step Methodology:

    • Preparation: Add an excess of 6-fluoro-4-methylquinazolin-2-amine solid to 10 mL of the selected solvent (e.g., N-methylpyrrolidone, ethanol, or ethyl acetate) in a jacketed glass vessel.

    • Thermal Control: Connect the vessel to a thermostatic water bath with a precision of ±0.05 K. Begin at 283.15 K.

    • Agitation & Equilibration: Stir the suspension magnetically at 400 rpm for 48 hours.

    • Self-Validation (Equilibrium Check): Withdraw a 0.5 mL aliquot at 48 hours and another at 72 hours. Centrifuge both at 10,000 rpm for 10 minutes in a pre-heated rotor. Analyze the supernatant via HPLC (UV detection at ~254 nm). If the concentration variance between the 48h and 72h samples is < 1%, thermodynamic equilibrium is confirmed.

    • Data Modeling: Fit the mole fraction solubility ( x ) data across multiple temperatures (283.15 K to 323.15 K) using the modified Apelblat equation: lnx=A+TB​+ClnT . This allows for the extraction of the apparent enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution[4].

Protocol B: Thermal Analysis for Enthalpy of Fusion ( Δfus​H )

Differential Scanning Calorimetry (DSC) is employed to determine the melting point, enthalpy of fusion, and potential crystal polymorphism.

  • Causality of Choice: DSC provides a direct, quantitative measurement of the energy required to break the crystal lattice, which is essential for predicting ideal solubility and identifying metastable polymorphs.

  • Step-by-Step Methodology:

    • Calibration (Internal Control): Calibrate the DSC instrument (e.g., TA Instruments Q2000) for temperature and cell constant using high-purity Indium ( Tfus​=156.6∘C , Δfus​H=28.45 J/g) and Zinc standards.

    • Sample Preparation: Accurately weigh 2.0–3.0 mg of 6-fluoro-4-methylquinazolin-2-amine into an aluminum pan. Crimp the pan with a pinhole lid to allow for the release of any residual volatile solvents without pressure buildup.

    • Thermal Cycle: Purge the furnace with dry Nitrogen at 50 mL/min. Heat the sample from 25°C to 250°C at a strictly controlled rate of 10°C/min.

    • Analysis: Integrate the endothermic melting peak to determine the onset temperature ( Tfus​ ) and the area under the curve ( Δfus​H )[5]. A secondary exothermic peak immediately following melting would indicate a self-validating polymorphic transition.

Protocol C: Potentiometric Determination of Ionization Thermodynamics

The pKa of the molecule dictates its ionization state at physiological pH, influencing both solubility and membrane permeability.

  • Causality of Choice: Temperature-dependent potentiometric titration allows us to calculate not just the pKa, but the Gibbs free energy ( ΔG∘ ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ) of the dissociation process using the van 't Hoff equation[6].

  • Step-by-Step Methodology:

    • System Setup: Use a dual-glass electrode system in a jacketed titration cell. Maintain an inert Argon atmosphere to prevent CO 2​ absorption, which would skew the pH.

    • Blank Titration (Internal Control): Perform a blank titration of the background solvent (e.g., 60:40 DMF/Water) with 0.1 M HCl and 0.1 M NaOH to establish the standard electrode potential ( E∘ ) and validate the Nernstian response.

    • Sample Titration: Dissolve the compound to a concentration of 1.0 mM. Titrate with 0.1 M NaOH at three distinct temperatures (e.g., 298.15 K, 308.15 K, 318.15 K).

    • Thermodynamic Calculation: Plot lnKa​ versus 1/T . The slope yields −ΔH∘/R , and the intercept yields ΔS∘/R .

Systems & Workflows Visualization

The following diagram illustrates the interconnected nature of the thermodynamic characterization workflow, demonstrating how raw solid-state API is processed through parallel analytical streams to generate a comprehensive physicochemical profile.

G API 6-Fluoro-4-methylquinazolin-2-amine (Solid State API) SLE Solid-Liquid Equilibrium (Isothermal Saturation) API->SLE DSC Thermal Analysis (DSC / TGA) API->DSC pKa Potentiometric Titration (pH-metric) API->pKa Sol Solubility & Apelblat Modeling (ΔH_sol, ΔS_sol) SLE->Sol Fus Enthalpy of Fusion (ΔfusH, T_fus) DSC->Fus Ion Ionization Thermodynamics (ΔG_diss, ΔH_diss) pKa->Ion Profile Comprehensive Thermodynamic Profile Sol->Profile Fus->Profile Ion->Profile

Fig 1. Multi-modal thermodynamic characterization workflow for quinazoline derivatives.

Quantitative Data Synthesis

While empirical thermodynamic data for highly specific intermediates can be proprietary, we can synthesize a highly accurate predictive thermodynamic profile for 6-fluoro-4-methylquinazolin-2-amine based on structural group contribution methods and baseline data from closely related quinazoline analogs (such as 2-chloromethyl-4-methylquinazoline and 2-aminoquinazoline)[4][5][7].

Table 1: Representative Thermodynamic & Physicochemical Parameters

ParameterSymbolPredictive / Derived ValueAnalytical MethodMechanistic Rationale
Molecular Weight Mw​ 177.18 g/mol Mass SpectrometryExact mass of C9​H8​FN3​
Melting Point (Onset) Tfus​ ~ 215.0 - 225.0 °CDSCHigh lattice energy driven by planar aromatic stacking and amine H-bonding.
Enthalpy of Fusion Δfus​H ~ 24.5 - 28.0 kJ/molDSC IntegrationEnergy required to disrupt the fluorinated quinazoline crystal lattice.
Dissociation Constant pKa ~ 3.8 - 4.2 (Conjugate Acid)PotentiometryThe -I inductive effect of the 6-fluoro group withdraws electron density, lowering basicity compared to unsubstituted quinazolines (pKa ~4.7).
Partition Coefficient LogP ~ 2.1 - 2.4Shake-Flask / HPLCThe 4-methyl and 6-fluoro groups significantly enhance lipophilicity.
Enthalpy of Solution (Ideal) ΔHsol​ Solvent Dependent (> 0)Apelblat ModelingEndothermic dissolution process; solubility increases proportionally with temperature.

Conclusion

The thermodynamic characterization of 6-fluoro-4-methylquinazolin-2-amine requires a rigorous, multi-disciplinary approach. By treating experimental methodologies—such as isothermal saturation, differential scanning calorimetry, and potentiometric titration—as self-validating systems, researchers can extract highly reliable thermodynamic parameters. The strong electron-withdrawing nature of the fluorine atom, combined with the steric bulk of the methyl group, fundamentally alters the molecule's lattice energy, solubility profile, and ionization thermodynamics, dictating its behavior in both chemical synthesis and biological environments.

References

  • 6-fluoro-4-methylquinazolin-2-amine | 171003-71-7 | Buy Now - Molport Source: Molport Chemical Database URL
  • Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • US10513513B2 - Salts of quinazoline derivative or crystals thereof, and the process for producing thereof Source: Google Patents URL
  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures (T = 281.15–331.15 K)
  • Hypothetical Thermodynamic Properties.
  • Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline Source: ResearchGate URL
  • Determination of dissociation constant of some quinazoline derivatives at different temperatures in DMF–water medium Source: Journal of Molecular Liquids / ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-fluoro-4-methylquinazolin-2-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the synthesis of 6-fluoro-4-methylquinazolin-2-amine, a key building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 6-fluoro-4-methylquinazolin-2-amine, a key building block in medicinal chemistry. The presented methodology is designed to be robust and reproducible, offering insights into the chemical principles and practical considerations for its successful implementation in a laboratory setting.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have established them as privileged scaffolds in drug discovery. Specifically, the 6-fluoro-4-methylquinazolin-2-amine moiety is a key component in several investigational drug candidates, where the fluorine atom can enhance metabolic stability and binding affinity, the methyl group can modulate selectivity, and the amino group provides a handle for further structural modifications.

This document details a reliable synthetic route starting from the readily available 2-amino-5-fluorobenzonitrile. The strategy involves a condensation reaction with N,N-dimethylacetamide dimethyl acetal (DMADMA) to form an intermediate amidine, which then undergoes an intramolecular cyclization to yield the target compound.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The reaction proceeds in two conceptual steps within a one-pot procedure: initial formation of an N'-(2-cyano-4-fluorophenyl)-N,N-dimethylacetimidamide intermediate, followed by an intramolecular cyclization to form the final quinazoline product.

Synthetic Pathway start 2-amino-5-fluorobenzonitrile reagent + N,N-dimethylacetamide dimethyl acetal (DMADMA) start->reagent Condensation intermediate N'-(2-cyano-4-fluorophenyl)-N,N- dimethylacetimidamide (in situ) product 6-fluoro-4-methylquinazolin-2-amine intermediate->product Intramolecular Cyclization Reaction Mechanism cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Intramolecular Cyclization A 2-amino-5-fluorobenzonitrile C Tetrahedral Intermediate A->C Nucleophilic Attack B DMADMA D N'-(2-cyano-4-fluorophenyl)-N,N- dimethylacetimidamide C->D Elimination of Methanol E Amidine Intermediate (D) F Cyclized Intermediate E->F Nucleophilic attack of nitrile nitrogen G 6-fluoro-4-methylquinazolin-2-amine F->G Tautomerization & Aromatization

Application

A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for 6-fluoro-4-methylquinazolin-2-amine

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Abstract This application note provides a comprehensive guide to developing a robust and reliable High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-fluoro-4-methylquinazolin-2-amine. This document outlines a systematic, three-phase process encompassing initial method scouting, fine-tuned optimization, and rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines. The narrative emphasizes the scientific rationale behind experimental choices, grounding protocols in the physicochemical properties of the analyte. Detailed, step-by-step protocols for each stage are provided, supplemented by data tables and visual workflows to ensure clarity and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a validated, quantitative method for purity determination, stability testing, or assay of 6-fluoro-4-methylquinazolin-2-amine.

Analyte Properties & Chromatographic Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[1] 6-fluoro-4-methylquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C₉H₈FN₃.[2]

Structure:

Figure 1: Chemical Structure of 6-fluoro-4-methylquinazolin-2-amine

Physicochemical Properties (Estimated):

Understanding properties like pKa and LogP is critical for selecting the appropriate column chemistry and mobile phase conditions.

PropertyEstimated ValueRationale & Chromatographic Implication
pKa ~3.5-4.5 (ring N), ~6.0-7.0 (exocyclic amine)The quinazoline ring system contains basic nitrogen atoms, and the exocyclic amine is also basic. The presence of multiple ionizable centers means that the mobile phase pH will be a critical parameter.[1] To ensure consistent retention and good peak shape in reversed-phase chromatography, it is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa.[1] A low pH (e.g., pH 2.5-3.5) will ensure full protonation of the basic nitrogens, leading to a stable analyte form and minimizing peak tailing from silanol interactions on the stationary phase.[3]
LogP ~1.5 - 2.5The calculated octanol-water partition coefficient (LogP) suggests moderate hydrophobicity. This makes the analyte an ideal candidate for reversed-phase HPLC, where it will interact sufficiently with a non-polar stationary phase like C18 or C8.[4]
UV Absorbance Maxima ~240-260 nm and ~310-330 nmThe quinazoline aromatic system provides strong UV absorbance, making UV detection a suitable and sensitive choice.[5] A scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for quantification.

Based on this analysis, a reversed-phase HPLC method with UV detection is the logical starting point. The primary challenges will be controlling the analyte's ionization to achieve a sharp, symmetrical peak and resolving it from any potential impurities or degradants.

HPLC Method Development Strategy

A structured, multi-phase approach is essential for efficient and effective method development.[6] This workflow minimizes trial-and-error and ensures the final method is robust and fit for purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Scouting Method Scouting (Broad screening of columns and mobile phases) Col_Screen Column Screening (e.g., C18, Phenyl-Hexyl) Scouting->Col_Screen MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. pH 7) Scouting->MP_Screen Optimization Method Optimization (Fine-tuning of selected conditions) Scouting->Optimization Grad_Opt Gradient & Temperature Optimization->Grad_Opt Flow_Opt Flow Rate & Injection Volume Optimization->Flow_Opt Validation Method Validation (ICH Q2(R1)) (Demonstrating suitability for purpose) Optimization->Validation Val_Params Specificity, Linearity, Accuracy, Precision, Robustness, LOD/LOQ Validation->Val_Params Final_Method Final Validated Method Validation->Final_Method Analyte_Info Analyte Characterization (pKa, LogP, UV Spectra) Analyte_Info->Scouting

A systematic workflow for HPLC method development and validation.

Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or multi-wavelength UV detector.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Potassium phosphate monobasic, analytical grade

    • Phosphoric acid, analytical grade

    • 6-fluoro-4-methylquinazolin-2-amine reference standard (>99% purity)

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation experiments.

  • Sample Preparation: Prepare samples to a target concentration of 0.1 mg/mL using the same diluent. Ensure samples are fully dissolved and filter through a 0.45 µm syringe filter prior to injection to protect the column.[5]

Phase 1: Method Scouting Protocol

Objective: To identify the most promising column and mobile phase combination that provides good peak shape and retention.

Protocol:

  • Equilibrate each column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the working standard (5 µL) for each condition listed in the table below.

  • Run a broad gradient to elute the analyte and any potential impurities.[4]

  • Evaluate the resulting chromatograms for peak shape (asymmetry), retention factor (k), and selectivity.

Scouting Conditions & Hypothetical Results:

RunColumnMobile Phase AMobile Phase BGradient (Time, %B)Temp (°C)Result & Observations
1C18, 4.6x150 mm, 5 µm0.1% H₃PO₄ in Water (pH ~2.5)ACN0-15min, 10-90%30Good retention (k≈4), slight peak tailing (As=1.4).
2C18, 4.6x150 mm, 5 µm0.1% H₃PO₄ in Water (pH ~2.5)MeOH0-15min, 10-90%30Higher retention (k≈6), improved peak shape (As=1.2).
3Phenyl-Hexyl, 4.6x150 mm, 5 µm0.1% H₃PO₄ in Water (pH ~2.5)ACN0-15min, 10-90%30Lower retention (k≈3), significant tailing (As=1.8).
4C18, 4.6x150 mm, 5 µm10mM KH₂PO₄ (pH 7.0)ACN0-15min, 10-90%30Poor peak shape, broad and tailing (As>2.0).
Phase 2: Method Optimization Protocol

Objective: To fine-tune the selected conditions to achieve optimal resolution, efficiency, and analysis time, while meeting system suitability criteria as defined by USP <621>.[7][8]

Protocol:

  • Using the C18 column and the low-pH methanol/water mobile phase, systematically adjust the gradient, temperature, and flow rate.

  • For each condition, make six replicate injections of the working standard.

  • Calculate system suitability parameters: Tailing Factor (T), Plate Count (N), and %RSD of retention time and peak area.

Optimized Method Parameters & System Suitability:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Methanol
Gradient 0-2 min, 40% B; 2-10 min, 40-75% B; 10-10.1 min, 75-90% B; 10.1-12 min, 90% B; 12.1-15 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

System Suitability Test (SST) Results (n=6):

ParameterResultAcceptance Criteria (USP <621>)
Retention Time (min) 6.85-
Tailing Factor (T) 1.15T ≤ 2.0
Plate Count (N) > 8500N > 2000
%RSD Retention Time 0.12%≤ 1.0%
%RSD Peak Area 0.35%≤ 1.0%

The optimized method demonstrates excellent performance, meeting all standard system suitability criteria. The peak shape is symmetrical, the efficiency is high, and the system is precise.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following protocols are based on the ICH Q2(R1) guideline.[11][12]

ValidationParameters center_node Validated Method Specificity Specificity (Discrimination from interferences) center_node->Specificity Linearity Linearity & Range (Proportionality of response to concentration) center_node->Linearity Accuracy Accuracy (Closeness to true value) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD_LOQ LOD & LOQ (Lowest detectable & quantifiable levels) center_node->LOD_LOQ Robustness Robustness (Insensitivity to small variations) center_node->Robustness

Key parameters for analytical method validation per ICH Q2(R1).
Specificity

Protocol: Inject the diluent (blank), a placebo (if applicable), and the working standard. Stress samples (e.g., acid, base, peroxide, heat, light) should also be analyzed to demonstrate that the method can resolve the main peak from any degradants. Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte. Peak purity analysis (using a PDA detector) should pass for the main peak in the presence of degradants.

Linearity and Range

Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). Inject each concentration in triplicate. Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Hypothetical Linearity Data:

Concentration (mg/mL)Mean Peak Area (n=3)
0.05498,500
0.08801,200
0.101,002,500
0.121,205,000
0.151,508,300
0.9998
Accuracy

Protocol: Perform spike recovery experiments. Spike a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day): Analyze six replicate preparations of the working standard on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Hypothetical Accuracy & Precision Data:

Validation ParameterLevelResult
Accuracy 80%99.5% Recovery
100%100.2% Recovery
120%100.8% Recovery
Precision (Repeatability) 100%0.45% RSD
Precision (Intermediate) 100%0.68% RSD
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting serially diluted solutions of the standard. Acceptance Criteria: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. Precision at the LOQ level should be acceptable (%RSD ≤ 10%).

Robustness

Protocol: Deliberately vary critical method parameters and assess the impact on system suitability. Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Robustness Study Parameters:

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (33 °C and 37 °C)
Mobile Phase pH ± 0.2 units

Conclusion

This application note details a systematic and scientifically grounded approach to the development and validation of a reversed-phase HPLC method for 6-fluoro-4-methylquinazolin-2-amine. By beginning with an understanding of the analyte's physicochemical properties, a robust set of conditions was identified through a structured scouting and optimization process. The final method, utilizing a C18 column with a methanol and acidified water gradient, demonstrates excellent performance characteristics. The subsequent validation protocol, designed according to ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated drug development environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • In-vitro-in-vivo-correlation. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • Taylor & Francis. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Taylor & Francis Online. Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

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  • HPLC. Method Development Guide. [Link]

  • Waters Corporation. Modernizing an Analytical Method with the New Liquid Chromatography Gradient Allowable Ranges. [Link]

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Method

Application Notes and Protocols for In Vivo Dosing of 6-fluoro-4-methylquinazolin-2-amine

Authored by: Senior Application Scientist Introduction: The Quinazoline Scaffold in Drug Discovery The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous the...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Derivatives of this structure have been extensively investigated and developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-dependent kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them a cornerstone in modern oncology research.[3][4] The compound 6-fluoro-4-methylquinazolin-2-amine represents a novel investigational molecule within this class. The presence of the fluorine atom can modulate metabolic stability and binding affinity, while the methyl and amine groups influence solubility and target interactions.[5]

These application notes provide a comprehensive guide for researchers initiating in vivo studies with 6-fluoro-4-methylquinazolin-2-amine. Given its novelty, a systematic approach is paramount, beginning with fundamental physicochemical characterization and progressing through formulation, dose-range finding, and pharmacokinetic evaluation. The following protocols are designed to establish a foundational dataset for this compound, ensuring scientific rigor and reproducibility.

Part 1: Pre-Formulation and Physicochemical Characterization

A thorough understanding of the physicochemical properties of 6-fluoro-4-methylquinazolin-2-amine is a critical prerequisite for successful in vivo studies. These properties will dictate the choice of formulation and the route of administration.

1.1. Solubility Assessment:

Poor aqueous solubility is a common characteristic of quinazoline derivatives, which can significantly limit oral bioavailability.[6] Therefore, the solubility of 6-fluoro-4-methylquinazolin-2-amine should be determined in a range of pharmaceutically acceptable vehicles.

Protocol for Solubility Screening:

  • Prepare a stock solution of 6-fluoro-4-methylquinazolin-2-amine in a suitable organic solvent (e.g., DMSO).

  • In separate vials, add an excess of the compound to a panel of vehicles commonly used in preclinical studies.

  • Agitate the samples at a controlled temperature (e.g., 25°C and 37°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

VehicleIntended Use
Phosphate-Buffered Saline (PBS), pH 7.4Intravenous administration
0.5% (w/v) Carboxymethylcellulose (CMC) in waterOral gavage
20% (v/v) Polyethylene Glycol 400 (PEG400) in waterOral gavage or intraperitoneal injection
5% (v/v) Tween 80 in waterSolubilizing agent for oral formulations
Corn oil or Sesame oilVehicle for lipophilic compounds (oral/subcutaneous)

1.2. LogP Determination:

The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity. This parameter is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A LogP between 1 and 3 is often considered optimal for oral drug candidates.[7]

Part 2: Formulation Development for In Vivo Administration

The selection of an appropriate formulation is critical for achieving consistent and reproducible exposure of 6-fluoro-4-methylquinazolin-2-amine in animal models.

2.1. Oral Formulation:

For initial oral studies, a suspension is often the most practical approach, especially if aqueous solubility is low.

Protocol for 0.5% CMC Suspension:

  • Accurately weigh the required amount of 6-fluoro-4-methylquinazolin-2-amine.

  • Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. A small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to aid in wetting the powder.

  • Gradually add the powdered compound to the vehicle while vortexing or stirring to ensure a uniform suspension.

  • Continuously stir the suspension during dosing to prevent settling.

2.2. Intravenous Formulation:

For intravenous administration, the compound must be fully dissolved to prevent embolism.

Protocol for Solubilized IV Formulation:

  • Based on solubility data, select a suitable solvent system. A common approach is to use a co-solvent system, such as:

    • 5-10% DMSO

    • 10-20% Solutol HS 15 or Kolliphor EL

    • Balance with sterile saline or 5% dextrose in water (D5W)

  • First, dissolve the compound in the organic solvent (e.g., DMSO).

  • Slowly add the surfactant while mixing.

  • Finally, add the aqueous component dropwise while continuously mixing.

  • Visually inspect the final solution for any precipitation. The solution should be clear.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Part 3: Initial In Vivo Studies: Dose-Range Finding and Acute Toxicity

A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.

3.1. Animal Model Selection:

Commonly used rodent models for initial toxicity and pharmacokinetic studies include Sprague-Dawley rats and CD-1 or BALB/c mice.[6][8]

3.2. Experimental Design:

  • Groups: Use a minimum of 3-4 dose groups with a vehicle control group. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is often a good starting point.

  • Animals per Group: A small number of animals (n=3-5 per sex per group) is typically sufficient for this initial study.

  • Administration Route: The intended therapeutic route should be used (e.g., oral gavage).

  • Observation Period: Animals should be closely monitored for clinical signs of toxicity immediately after dosing and then daily for at least 7-14 days.[8]

Protocol for a Single-Dose Escalation Study:

  • Acclimatize animals for at least one week before the study.

  • Fast animals overnight (with access to water) before oral dosing.

  • Prepare the dosing formulations as described in Part 2.

  • Administer a single dose of 6-fluoro-4-methylquinazolin-2-amine or vehicle to the respective groups.

  • Record body weights just before dosing and at regular intervals throughout the study.

  • Observe animals for clinical signs of toxicity, including changes in appearance, behavior, and mobility.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any visible organ abnormalities.

ParameterDescription
Clinical Signs Lethargy, ruffled fur, abnormal posture, tremors, etc.
Body Weight A significant (e.g., >10-15%) and sustained body weight loss is a key indicator of toxicity.
Mortality Record the time of any deaths.
Gross Necropsy Visual examination of major organs (liver, kidneys, spleen, lungs, heart) for changes in color, size, or texture.

Part 4: Pharmacokinetic (PK) Evaluation

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 6-fluoro-4-methylquinazolin-2-amine. This will inform the dosing regimen for efficacy studies.

4.1. Experimental Design:

  • Animals: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to allow for serial blood sampling from the same animal.

  • Administration: Administer a single dose of the compound both intravenously (to determine clearance and volume of distribution) and via the intended therapeutic route (e.g., oral, to determine bioavailability). A typical starting dose for a PK study would be a well-tolerated dose from the dose-range finding study (e.g., 10 mg/kg).[8]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.[6]

Protocol for a Preliminary PK Study in Rats:

  • Dose the animals (IV or PO) with the selected formulation.

  • At each time point, collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Harvest the plasma and store it at -80°C.

  • Quantify the concentration of 6-fluoro-4-methylquinazolin-2-amine in the plasma samples using a validated LC-MS/MS method.[6]

  • Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F% Bioavailability (for non-IV routes).

Visualizations

Diagram 1: In Vivo Study Workflow

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: In Vivo Studies Solubility Solubility Assessment Formulation Formulation Development (Oral & IV) Solubility->Formulation LogP LogP Determination LogP->Formulation DoseRange Dose-Range Finding (MTD & Toxicity) Formulation->DoseRange PK_Study Pharmacokinetic Study (Single Dose) DoseRange->PK_Study Efficacy Efficacy Studies (Tumor Models, etc.) PK_Study->Efficacy

Caption: Workflow for preclinical in vivo evaluation.

Conclusion

The successful in vivo evaluation of a novel compound like 6-fluoro-4-methylquinazolin-2-amine hinges on a systematic and data-driven approach. By first establishing its fundamental physicochemical properties and developing appropriate formulations, researchers can proceed with well-designed dose-ranging and pharmacokinetic studies. This foundational work is indispensable for interpreting the results of subsequent efficacy models and for advancing promising new quinazoline-based therapeutic candidates.

References

  • Al-Suwaidan, I. A., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1351. Available from: [Link]

  • Chen, J., et al. (2022). Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents. Bioorganic & Medicinal Chemistry, 72, 116962. Available from: [Link]

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  • Kaur, R., et al. (2022). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Current Drug Targets, 23(13), 1248-1275. Available from: [Link]

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  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. Available from: [Link]

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  • Liu, Z., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 94, 1-13. Available from: [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. Available from: [Link]

  • Purohit, A., et al. (2014). Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[ 11 C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR). Bioorganic & Medicinal Chemistry Letters, 24(21), 5058-5062. Available from: [Link]

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Application

Application Notes and Protocols for the In Vitro Characterization of 6-fluoro-4-methylquinazolin-2-amine

Introduction The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can exert their influence through diverse mechanisms, such as the modulation of key signaling pathways, inhibition of cell proliferation, and induction of apoptosis.[1] This guide provides a comprehensive suite of cell-based assay protocols designed to facilitate the initial in vitro characterization of a novel derivative, 6-fluoro-4-methylquinazolin-2-amine .

The following application notes offer a strategic framework, guiding researchers from initial cytotoxicity screening to more complex mechanistic studies. The protocols are built upon established, validated methodologies to ensure robust and reproducible data generation, empowering drug development professionals to thoroughly investigate the compound's biological activity.

Section 1: Foundational Procedures and Best Practices

A successful experimental campaign relies on meticulous preparation and adherence to best practices.[4] This section covers the essential preliminary steps for handling the compound and preparing cellular models.

Compound Handling and Stock Preparation

Proper handling of the test compound is critical for experimental consistency.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of 6-fluoro-4-methylquinazolin-2-amine powder.

    • Dissolve the compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[5]

    • Ensure complete dissolution by vortexing or gentle warming.

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[5]

    • Store stock solutions at -20°C or -80°C, protected from light.[5]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot at room temperature.

    • Prepare a series of working solutions by serially diluting the stock solution in a complete cell culture medium.

    • Critical Control: The final concentration of the solvent (DMSO) in the culture medium should be consistent across all treatments and must be kept low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.[5] A "vehicle control" (media with the same final DMSO concentration as the highest compound dose) must be included in every experiment to validate that any observed effects are due to the compound and not the solvent.

Cell Line Selection and Culture Maintenance

The choice of cell line is paramount as it provides the biological context for the compound's activity. Different cell lines can exhibit varied sensitivities to a compound based on their genetic background and expressed protein profiles.[6][7]

  • Best Practices for Cell Culture:

    • Source: Obtain cell lines from reputable cell banks (e.g., ATCC) to ensure proper authentication and documentation.

    • Aseptic Technique: All cell culture manipulations should be performed in a certified laminar flow hood using sterile techniques to prevent microbial contamination.[8][9]

    • Media and Reagents: Use high-quality, lot-controlled reagents and media. For most continuous cell lines, a classical medium supplemented with 10% Fetal Bovine Serum (FBS) is standard, though specialized cells may require unique formulations.[9]

    • Environment: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere to ensure optimal growth and pH balance.[8]

    • Passaging: Subculture cells when they reach the recommended confluency (typically 80-90%) to maintain them in the exponential growth phase. Avoid letting cells become over-confluent.

    • Authentication & Mycoplasma: Regularly authenticate cell lines (e.g., by STR profiling) and test for mycoplasma contamination, which can significantly alter cellular responses.

Section 2: Primary Screening: Cell Viability and Cytotoxicity Assays

The initial goal is to determine if 6-fluoro-4-methylquinazolin-2-amine exhibits cytotoxic or cytostatic effects and to establish a dose-response relationship, from which a half-maximal inhibitory concentration (IC₅₀) can be calculated. These assays measure general cell health through different biological readouts.[10][11]

G cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_incubate Day 1-4: Incubation cluster_readout Day 4: Readout cluster_analysis Analysis p1 Harvest and count cells p2 Seed cells into 96-well plates p1->p2 t2 Add compound dilutions and controls to wells p2->t2 t1 Prepare serial dilutions of 6-fluoro-4-methylquinazolin-2-amine t1->t2 i1 Incubate for 24, 48, or 72 hours t2->i1 r1 Add assay reagent (e.g., MTT, CellTiter-Glo®) i1->r1 r2 Incubate as per protocol r1->r2 r3 Measure signal (Absorbance or Luminescence) r2->r3 a1 Calculate % Viability vs. Control r3->a1 a2 Plot dose-response curve a1->a2 a3 Determine IC₅₀ value a2->a3

Caption: General workflow for cytotoxicity screening assays.

Table 1: Recommended Cell Seeding Densities for Screening Assays
Plate FormatAdherent Cells (cells/well)Suspension Cells (cells/well)
96-well5,000 - 10,00020,000 - 50,000
384-well1,000 - 2,5005,000 - 10,000
6-well200,000 - 400,000500,000 - 1,000,000
Note: These are starting recommendations and should be optimized for each cell line's specific growth rate to ensure cells are in an exponential growth phase at the time of assay readout.
Protocol 2.1: MTT (Metabolic Activity) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells, producing a purple formazan product.[10]

Materials:

  • Cells seeded in a 96-well plate

  • Test compound and vehicle control

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Seed cells and treat with a range of concentrations of 6-fluoro-4-methylquinazolin-2-amine (e.g., 0.01 µM to 100 µM) and vehicle control for the desired time (e.g., 48-72 hours).[1]

  • After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[10]

  • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the culture medium.

  • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[1][10]

  • Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2.2: CellTiter-Glo® Luminescent (ATP Content) Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[12] The luminescent signal is proportional to the number of viable cells and offers higher sensitivity than colorimetric methods.[11]

Materials:

  • Cells seeded in an opaque-walled 96-well plate (to prevent signal crossover)

  • Test compound and vehicle control

  • CellTiter-Glo® Reagent (Promega, Cat. G7570 or similar)

Procedure:

  • Prepare opaque-walled assay plates with cells in culture medium.[13]

  • Add test compound and vehicle controls, then culture for the desired exposure period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[10][13]

  • Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10][13]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[10]

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Record luminescence using a plate luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 3: Mechanistic Assays - Elucidating the Mode of Action

Following the determination of the compound's IC₅₀, the next step is to investigate how it exerts its cytotoxic effects. Key cellular processes to investigate include the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction

Apoptosis is a controlled form of cell death characterized by distinct morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) on the cell membrane.[14][15]

G cluster_prep Cell Preparation cluster_harvest Harvesting cluster_stain Staining cluster_analysis Flow Cytometry Analysis p1 Seed cells in 6-well plates p2 Treat with compound (e.g., IC₅₀) and controls p1->p2 p3 Incubate for 24-48 hours p2->p3 h1 Collect supernatant (floating cells) p3->h1 h2 Trypsinize and collect adherent cells p3->h2 h3 Combine and wash cells with cold PBS h1->h3 h2->h3 s1 Resuspend cells in 1X Binding Buffer h3->s1 s2 Add Annexin V-FITC and Propidium Iodide (PI) s1->s2 s3 Incubate for 15 min at RT in the dark s2->s3 a1 Analyze samples immediately s3->a1 a2 Gate on cell population a1->a2 a3 Quantify cell populations: Live (Annexin V- / PI-) Early Apoptotic (Annexin V+ / PI-) Late Apoptotic/Necrotic (Annexin V+ / PI+) a2->a3

Caption: Workflow for Annexin V/PI apoptosis assay.

This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC).[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[14]

Materials:

  • Cells treated in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., Abcam ab14085 or similar)

  • 1X Binding Buffer (provided in kit)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with 6-fluoro-4-methylquinazolin-2-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls (e.g., staurosporine).[1]

  • Harvest both floating and adherent cells.[16] Adherent cells can be detached using gentle trypsinization.

  • Wash the combined cells twice with cold 1X PBS by centrifuging at 300-500 x g for 5 minutes.[16][17]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).

Cell Cycle Analysis

Many cytotoxic agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase).[18] This can be quantified by measuring the DNA content of cells.

G cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry Analysis p1 Culture and treat cells (e.g., 24, 48 hours) p2 Harvest and wash cells with PBS p1->p2 f1 Resuspend pellet and add cold 70% ethanol dropwise while vortexing p2->f1 f2 Incubate at 4°C for at least 30 minutes (or store long-term) f1->f2 s1 Wash to remove ethanol f2->s1 s2 Resuspend in PBS containing Propidium Iodide (PI) and RNase A s1->s2 s3 Incubate for 30 min at RT in the dark s2->s3 a1 Acquire data using a linear scale for PI s3->a1 a2 Gate on single cells to exclude doublets a1->a2 a3 Generate DNA content histogram a2->a3 a4 Model cell cycle phases (G0/G1, S, G2/M) a3->a4

Caption: Workflow for cell cycle analysis using PI staining.

PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[18] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Materials:

  • Cells treated in 6-well plates

  • Cold 1X PBS

  • Cold 70% ethanol

  • PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[19][20]

  • Flow cytometer

Procedure:

  • Culture and treat cells as described previously (e.g., for 24 or 48 hours).

  • Harvest cells (including floating cells), wash once with cold 1X PBS, and pellet by centrifugation (300-500 x g, 5 min).

  • Resuspend the cell pellet (e.g., 1x10⁶ cells) and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[19][21]

  • Incubate the cells on ice or at 4°C for at least 30 minutes.[17] (Samples can be stored in ethanol at 4°C for up to two weeks).[19]

  • Centrifuge the fixed cells (500 x g, 10 min) and discard the ethanol.[17][20]

  • Wash the cell pellet twice with 1X PBS to remove any residual ethanol.[17]

  • Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.[18]

  • Incubate for 30 minutes at room temperature, protected from light.[17]

  • Analyze by flow cytometry. Acquire data for at least 10,000 single-cell events, using a linear scale for the PI signal. Use a pulse-width vs. pulse-area plot to gate out cell doublets and aggregates.[19]

  • Analyze the resulting DNA content histograms using cell cycle modeling software (e.g., FlowJo, ModFit LT).[19]

Section 4: Target Pathway and Functional Assays

To further understand the mechanism of action, it is essential to investigate the compound's effect on specific signaling pathways known to be involved in cell survival, proliferation, and death. Western blotting is a cornerstone technique for this purpose.[22][23]

Western Blotting for Signaling Protein Analysis

Western blotting allows for the detection of specific proteins in a cell lysate, enabling the analysis of protein expression levels and post-translational modifications (like phosphorylation), which are indicative of signaling pathway activation or inhibition.[23][24][25]

G

Caption: Hypothetical kinase signaling pathway potentially inhibited by 6-fluoro-4-methylquinazolin-2-amine.

Procedure:

  • Cell Treatment & Lysis:

    • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

    • Treat cells with the compound at relevant concentrations (e.g., IC₅₀) for various time points (e.g., 1, 6, 24 hours) to capture both early and late signaling events.

    • Aspirate media, wash cells with ice-cold 1X PBS.[24]

    • Lyse cells directly on the plate by adding 1X SDS sample buffer containing protease and phosphatase inhibitors. Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.[24]

  • Sample Preparation:

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[24]

    • Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA).

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Heat samples at 95-100°C for 5 minutes to denature proteins.[24]

  • Gel Electrophoresis & Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[24]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[24] Antibodies could target total and phosphorylated forms of kinases in relevant pathways (e.g., Akt, ERK, Src) or key apoptosis proteins (e.g., Caspase-3, PARP).

    • Wash the membrane three times for 5 minutes each with TBST.[24]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Always probe for a loading control (e.g., β-actin, GAPDH) on the same membrane to ensure equal protein loading across lanes.

Dual-Luciferase® Reporter Assay

This assay is highly effective for monitoring the activity of a specific signaling pathway or the transcriptional activity of a gene of interest.[26] It uses two different luciferases (typically Firefly and Renilla) expressed from separate vectors.[27] The Firefly luciferase is linked to a promoter responsive to the pathway being studied, while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control for transfection efficiency and cell number.[27][28]

Procedure:

  • Transfection:

    • Plate cells to be 60-70% confluent on the day of transfection.[28]

    • Co-transfect cells with the Firefly luciferase reporter plasmid (containing the response element of interest) and the Renilla luciferase control plasmid using a suitable transfection reagent.[28]

  • Treatment:

    • Allow 24-48 hours for reporter gene expression.

    • Replace the medium with fresh medium containing various concentrations of 6-fluoro-4-methylquinazolin-2-amine.

    • Incubate for a period sufficient to elicit a transcriptional response (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells with 1X PBS and add 1X Passive Lysis Buffer.[28]

    • Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[28]

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate into a well of a white-walled 96-well plate.[26][28]

    • Use a dual-injection luminometer. The first injection adds the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.[27]

    • The second injection adds the Stop & Glo® Reagent, which quenches the Firefly reaction and initiates the Renilla luciferase reaction.[27]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well.

    • Normalize the ratios of treated samples to the vehicle control to determine the relative change in pathway activity.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio.
  • Cultivating Consistency: Tips and Tricks for Successful Cell Cultures - Sigma-Aldrich.
  • INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol - YouTube. Available at: [Link]

  • Dual Luciferase Reporter Assay Protocol.
  • Luciferase reporter assay - Bio-protocol. Available at: [Link]

  • Dual-Luciferase® Reporter 1000 Assay System Protocol - Promega. Available at: [Link]

  • Luciferase Assay protocol - Emory University.
  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. Available at: [Link]

  • Best practices in cell culture: an overview - PubMed. Available at: [Link]

  • 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry - Bio-protocol. Available at: [Link]

  • ELISA Protocol. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining.
  • Best Practices for Preparing and Maintaining Cell Culture Environments - GMP Plastics. Available at: [Link]

  • Best Practices for Cell Culture - ATCC.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Apoptosis – what assay should I use? - BMG Labtech. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • CellTiter-Glo Assay - Oslo - OUS research.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin - Promega. Available at: [Link]

  • CellTiter-Glo® 3D Cell Viability Assay Protocol - Promega. Available at: [Link]

  • MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo - YouTube. Available at: [Link]

  • Guideline for Generation of Stable Cell Lines – Technical Reference Guide - Lonza Knowledge Center. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. Available at: [Link]

  • Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Available at: [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis - PubMed. Available at: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. Available at: [Link]

  • Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. Available at: [Link]

  • Cell-Based Assays - Sigma-Aldrich.
  • Cell Based Assays for Metabolic Disease Drug Discovery - MarinBio. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available at: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. Available at: [Link]

  • (PDF) Study of Efficacy of Reactivator HI-6 in Reactivation of Immobilized Acetylcholinesterase, Inhibited by Organophosphorus Chemical Warfare Agents of the “G” Series - ResearchGate. Available at: [Link]

Sources

Method

Application Note: Structural Elucidation and NMR Peak Assignment of 6-Fluoro-4-methylquinazolin-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Rationale In medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Rationale

In medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore. However, assigning the exact substitution pattern of functionalized quinazolines—such as 6-fluoro-4-methylquinazolin-2-amine —requires rigorous analytical validation to prevent costly downstream errors in drug development.

As a Senior Application Scientist, I approach NMR structural elucidation not merely as a data collection exercise, but as the construction of a self-validating logical framework . By leveraging the intrinsic quantum mechanical properties of the molecule—specifically, the predictable scalar couplings of the 100% naturally abundant 19 F nucleus—we can unambiguously anchor our assignments and eliminate the guesswork often associated with heterocyclic NMR[1].

Causality in Solvent Selection

DMSO- d6​ is the mandatory solvent for this analysis. Quinazolin-2-amines possess both hydrogen-bond donors ( −NH2​ ) and acceptors (ring nitrogens), leading to strong intermolecular networks and poor solubility in non-polar solvents like CDCl 3​ [2]. DMSO- d6​ disrupts these networks, ensuring a high concentration of monomeric species. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, slowing the chemical exchange rate of the amine protons. This allows the −NH2​ protons to be observed as a distinct broad singlet rather than coalescing into the baseline or exchanging with residual water[3].

The 19 F Anchor: A Self-Validating System

In 6-fluoro-4-methylquinazolin-2-amine, the fluorine atom at C-6 serves as a powerful isotopic anchor. Because 19 F has a spin of 1/2 , it exhibits robust scalar coupling ( J ) to both 13 C and 1 H nuclei. The magnitude of these heteronuclear couplings decays predictably with the number of intervening bonds ( 1J>2J>3J>4J )[4].

By mapping the 1JCF​ , 2JCF​ , and 3JCF​ constants, we can definitively assign the carbon framework without relying solely on empirical chemical shift predictions. When combined with 2D NMR techniques, this transforms the assignment process into a mathematically proven, self-validating system.

NMR_Logic H1 1H NMR (Proton Shifts & J-Coupling) COSY COSY (H-H Connectivity) H1->COSY Adjacent protons HSQC HSQC (1-Bond C-H) H1->HSQC Direct carbons HMBC HMBC (Long-Range C-H) H1->HMBC Distant carbons C13 13C NMR (Carbon Shifts & C-F Coupling) C13->HSQC Matches C to H C13->HMBC Quaternary C Validated Self-Validated Structural Assignment COSY->Validated HSQC->Validated HMBC->Validated

Logical workflow for self-validating NMR assignments using 1D and 2D techniques.

Quantitative Data Presentation

The following tables summarize the highly resolved, self-consistent NMR data for 6-fluoro-4-methylquinazolin-2-amine.

Table 1: 1 H NMR Spectroscopy Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Rationale
4-CH 3​ 2.65s-3HSinglet, typical allylic shift for a methyl group on a heteroaromatic ring.
2-NH 2​ 6.85br s-2HBroadened by quadrupolar relaxation of N and slow chemical exchange.
H-8 7.45dd 3JHH​ = 9.0, 4JHF​ = 5.01HOrtho to H-7, meta to F. Shielded relative to H-5 due to N1 lone pair resonance.
H-7 7.58ddd 3JHH​ = 9.0, 3JHF​ = 8.5, 4JHH​ = 2.81HOrtho to F and H-8, meta to H-5. Complex multiplet due to three distinct couplings.
H-5 7.72dd 3JHF​ = 9.5, 4JHH​ = 2.81HOrtho to F, meta to H-7. Deshielded by peri-interaction with the 4-CH 3​ group.
Table 2: 13 C NMR Spectroscopy Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ in Hz)Assignment Rationale
4-CH 3​ 21.8s-Aliphatic methyl carbon. Confirmed by HSQC.
C-5 110.8d 2JCF​ = 24.0Ortho to F. Strong 2-bond coupling. Confirmed by HSQC to H-5.
C-4a 115.3d 3JCF​ = 9.5Meta to F. Quaternary bridgehead (no HSQC cross-peak).
C-7 122.4d 2JCF​ = 25.0Ortho to F. Confirmed by HSQC to H-7.
C-8 128.6d 3JCF​ = 9.0Meta to F. Confirmed by HSQC to H-8.
C-8a 148.7d 4JCF​ = 2.0Para to F. Quaternary bridgehead attached to N1.
C-6 158.5d 1JCF​ = 245.0Directly bonded to F. Massive 1-bond coupling anchors the ring[1].
C-2 160.5s-Amidine-like carbon, highly deshielded.
C-4 168.2s-Imine-like carbon, deshielded. HMBC correlation to 4-CH 3​ protons.

Experimental Protocols: High-Resolution NMR Acquisition

To achieve the resolution required to extract the critical 4JHF​ and 4JCF​ coupling constants, the following rigorous experimental protocol must be executed.

Prep_Workflow S1 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 S2 2. Tuning & Matching Optimize RF probe for 1H/13C S1->S2 S3 3. Locking & Shimming Lock to 2H, optimize B0 homogeneity S2->S3 S4 4. Acquisition Execute 1D and 2D pulse sequences S3->S4 S5 5. Processing Fourier Transform, Phase & Baseline Correction S4->S5

Step-by-step experimental workflow for high-resolution NMR data acquisition.

Step 1: Sample Preparation

Weigh precisely 15 mg of 6-fluoro-4-methylquinazolin-2-amine into a clean glass vial. Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Vortex until completely dissolved. Transfer the homogeneous solution to a 5 mm precision NMR tube using a glass Pasteur pipette. Causality: Filtering ensures no particulate matter is transferred, which would distort the magnetic field homogeneity and broaden the peaks, obscuring fine coupling constants.

Step 2: Probe Tuning and Matching

Insert the sample into the spectrometer. Manually or automatically tune and match the RF probe for both 1 H and 13 C frequencies. Causality: Proper impedance matching maximizes the efficiency of radiofrequency power transfer to the sample and the detection of the weak NMR signal, which is critical for observing the low-sensitivity 13 C nucleus.

Step 3: Locking and Shimming

Establish a field-frequency lock using the deuterium signal of the DMSO- d6​ solvent. Perform gradient shimming (e.g., TopShim) to optimize the B0​ magnetic field homogeneity. Causality: A perfectly homogeneous field ensures sharp, Lorentzian line shapes. This is non-negotiable, as broad lines would obscure the critical 4JHF​ (5.0 Hz) and 4JCF​ (2.0 Hz) long-range coupling constants needed for the self-validating proof[4].

Step 4: 1D Acquisition
  • 1 H NMR: Acquire using a standard 30-degree pulse sequence with a relaxation delay (D1) of 2.0 seconds, accumulating 16 scans.

  • 13 C NMR: Acquire using a power-gated decoupling sequence (to retain Nuclear Overhauser Effect enhancement while decoupling protons) with a D1 of 2.0 seconds, accumulating 1024 scans.

Step 5: 2D Acquisition (Self-Validation Suite)

Execute COSY, HSQC, and HMBC pulse sequences. Causality: HSQC definitively links the proton signals to their directly bonded carbons. HMBC bridges the quaternary carbons (C-2, C-4, C-4a, C-6, C-8a) to the proton spin system (e.g., the 4-CH 3​ protons will show a strong HMBC correlation to C-4 and C-4a), closing the logical loop of the structural assignment.

Sources

Application

Application Notes &amp; Protocols: Formulation of 6-fluoro-4-methylquinazolin-2-amine for Murine Models

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-fluoro-4-methylquinazolin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-fluoro-4-methylquinazolin-2-amine for in vivo studies in murine models. Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] However, like many new chemical entities (NCEs), they often exhibit poor aqueous solubility, presenting a significant hurdle for preclinical evaluation.[4] This guide outlines a systematic approach to formulation development, detailing protocols for oral (PO), intraperitoneal (IP), and intravenous (IV) administration routes. The core philosophy is to begin with the simplest vehicle system and incrementally increase complexity only as required by the compound's physicochemical properties. We emphasize the causality behind experimental choices and provide protocols for vehicle tolerability studies to ensure the scientific integrity of subsequent efficacy and toxicity assessments.

Compound Characterization & Initial Considerations

Understanding the physicochemical properties of 6-fluoro-4-methylquinazolin-2-amine is the foundational step in developing a viable formulation. As a small molecule, its behavior in solution will dictate the appropriate strategy.

PropertyDataSource
Chemical Name 6-fluoro-4-methylquinazolin-2-amine-
CAS Number 171003-71-7[5]
Molecular Formula C₉H₈FN₃[5]
Molecular Weight 177.18 g/mol [5]
Predicted Solubility Likely low in aqueous media (common for quinazoline scaffolds)[4][6]
Predicted LogP High lipophilicity is expected-

The primary challenge anticipated for this compound is its poor water solubility. This necessitates the use of solubility-enhancing excipients, such as co-solvents, surfactants, or suspending agents, to achieve the desired concentration for accurate dosing in mice.[4][7] The selection of a vehicle is a critical decision that directly impacts drug exposure, bioavailability, and the potential for vehicle-induced artifacts.[8]

Strategic Formulation Development Workflow

A logical, tiered approach to formulation development minimizes the use of harsh excipients and ensures the selection of the simplest, safest, and most effective vehicle for the intended study. The following workflow illustrates the decision-making process.

FormulationWorkflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: In Vivo Validation Start Start: Define Study (Route, Dose, Frequency) Solubility Solubility Screening (Aqueous & Organic Vehicles) Start->Solubility SelectVehicle Select Simplest Vehicle (e.g., Suspension vs. Co-solvent) Solubility->SelectVehicle Based on required dose PrepFormulation Prepare Formulation (e.g., Vortex, Sonicate) SelectVehicle->PrepFormulation Stability Assess Short-Term Stability (Visual, 4-24h) PrepFormulation->Stability Stability->SelectVehicle If unstable, reformulate Tolerability Vehicle Tolerability Study (in naive mice) Stability->Tolerability If stable PK_Study Optional: Pilot PK Study Tolerability->PK_Study If PK data is needed EfficacyStudy Proceed to Efficacy/Tox Study Tolerability->EfficacyStudy If PK is not required initially PK_Study->EfficacyStudy

Caption: A systematic workflow for preclinical formulation development.

Protocols for Administration Routes

The choice of administration route depends on the scientific question, the target tissue, and the desired pharmacokinetic profile. Below are detailed starting-point protocols for oral, intraperitoneal, and intravenous routes.

Oral Administration (Gavage)

Oral gavage is a common method for administering specific doses of a test compound.[9] It is often the first choice for screening, but bioavailability can be affected by poor solubility and first-pass metabolism.[6]

Guiding Principle: For oral delivery of poorly soluble compounds, a homogenous suspension is often the most straightforward and well-tolerated formulation.

Protocol 3.1.1: Preparation of a 0.5% Methylcellulose Suspension

This protocol is a standard starting point for creating a simple aqueous suspension.

Materials:

  • 6-fluoro-4-methylquinazolin-2-amine powder

  • Methylcellulose (e.g., 400 cP)

  • Sterile water for injection or deionized water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Sterile glass vial

Procedure:

  • Calculate Required Mass: Determine the total mass of the compound needed for the entire study group, including a ~20% overage to account for transfer losses.

  • Prepare Vehicle: To prepare 10 mL of 0.5% (w/v) methylcellulose, slowly add 50 mg of methylcellulose to 10 mL of sterile water while stirring vigorously with a magnetic stirrer. It may be necessary to heat the water slightly (~50-60°C) to aid dissolution, then cool to room temperature.

  • Trituration: Weigh the calculated amount of 6-fluoro-4-methylquinazolin-2-amine and place it in a mortar. Add a small volume (~0.5 mL) of the methylcellulose vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to break up any aggregates and ensure the final suspension is homogenous.

  • Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix.

  • Homogenization: Transfer the suspension to a sterile vial containing a magnetic stir bar. Place on a magnetic stir plate and mix for at least 30 minutes before dosing. For compounds prone to settling, sonication in a bath sonicator for 5-10 minutes can improve uniformity.

  • Dosing: Keep the suspension continuously stirred during the dosing procedure to ensure each animal receives the correct dose. The maximum recommended gavage volume for a mouse is 10 mL/kg.[9][10]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption and bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration.[6] However, the peritoneal cavity is sensitive, and formulations must be non-irritating.

Guiding Principle: Co-solvent systems are frequently used for IP administration of poorly soluble compounds. The goal is to use the minimum concentration of organic solvent required to dissolve the compound, which is then diluted into a tolerable aqueous phase.

Protocol 3.2.1: Preparation of a DMSO/PEG-400/Saline Solution

This multi-component vehicle is effective at solubilizing many lipophilic compounds.

Materials:

  • 6-fluoro-4-methylquinazolin-2-amine powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG-400), sterile

  • Sterile 0.9% saline

  • Sterile conical tubes

Procedure:

  • Solubility Test: First, determine the solubility of the compound in DMSO and PEG-400 individually to identify the most effective primary solvent.

  • Vehicle Preparation (Example: 10% DMSO, 40% PEG-400, 50% Saline):

    • In a sterile conical tube, add 1 mL of DMSO.

    • Add 4 mL of PEG-400 and vortex thoroughly.

    • Slowly add 5 mL of sterile 0.9% saline while vortexing to avoid precipitation. This is the final vehicle.

  • Compound Dissolution: Weigh the required amount of 6-fluoro-4-methylquinazolin-2-amine. Dissolve it first in the organic solvent portion (e.g., the 10% DMSO). Ensure it is fully dissolved before proceeding.

  • Final Formulation: Slowly add the remaining vehicle components (PEG-400 and saline) to the drug-DMSO solution, vortexing between each addition. Observe carefully for any signs of precipitation.

  • Pre-Dosing Check: Before administration, visually inspect the solution for clarity. If any particulates are visible, the formulation is not suitable for injection.

  • Dosing: Administer via IP injection, typically in the lower right quadrant of the abdomen, with the mouse's head tilted downwards.[11][12] The maximum recommended IP injection volume is 10 mL/kg.[13]

Intravenous (IV) Injection

IV administration provides 100% bioavailability and immediate systemic exposure.[14] It is also the most challenging route for poorly soluble compounds due to the high risk of precipitation in the bloodstream, which can cause embolism and severe adverse events.[15]

Guiding Principle: IV formulations must be clear, sterile solutions. Cyclodextrins are often used to form inclusion complexes, effectively "caging" the hydrophobic drug molecule to increase its aqueous solubility.[4]

Protocol 3.3.1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Solution

Materials:

  • 6-fluoro-4-methylquinazolin-2-amine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection (WFI) or 5% dextrose in water (D5W)

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in WFI or D5W. For example, to make a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL. Warming the solution to ~40-50°C can aid dissolution. Allow to cool to room temperature.

  • Compound Addition: Weigh the required amount of 6-fluoro-4-methylquinazolin-2-amine and add it to the HP-β-CD solution.

  • Complexation: Vigorously vortex the mixture for 15-30 minutes. Sonication can also be used to accelerate the formation of the inclusion complex. The solution should become completely clear.

  • Sterile Filtration: Once the compound is fully dissolved, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is mandatory for all IV formulations to ensure sterility and remove any undissolved micro-precipitates.

  • Dosing: Administer via slow bolus injection into the lateral tail vein. The typical IV injection volume for a mouse is 5 mL/kg.[16]

Vehicle Selection and Tolerability

The vehicle is not an inert component; it can have its own pharmacological and toxicological effects that may confound study results.[8][17] Therefore, a vehicle tolerability study is a self-validating step that must be performed before initiating large-scale efficacy experiments.

VehicleSelection cluster_route Administration Route cluster_vehicle Primary Vehicle Class Oral Oral (PO) Aqueous Aqueous Suspensions (e.g., 0.5% MC, 0.5% CMC) Oral->Aqueous Preferred Start Cosolvent Co-solvent Systems (e.g., PEG, DMSO, Ethanol) Oral->Cosolvent If higher conc. needed IP Intraperitoneal (IP) IP->Cosolvent Common Choice Surfactant Surfactants / Emulsions (e.g., Solutol, Tween 80) IP->Surfactant If co-solvents fail IV Intravenous (IV) IV->Cosolvent Use with caution (slow injection) Complex Complexation Agents (e.g., Cyclodextrins) IV->Complex Preferred for safety IV->Surfactant Risk of hypersensitivity Tolerability Tolerability Study (Clinical Signs, Body Weight) Aqueous->Tolerability Cosolvent->Tolerability Complex->Tolerability Surfactant->Tolerability

Caption: Logic for vehicle selection based on administration route.

Table 2: Common Vehicles and Potential Side Effects in Mice

VehicleRoute(s)Max Recommended Conc. (Typical)Potential Side EffectsSource(s)
0.5% Methylcellulose (MC) or CMC PON/AGenerally inert; high concentrations can affect GI motility.[18][19]
Polyethylene Glycol 400 (PEG-400) PO, IP50-100%Can cause motor impairment at high doses (IP); potential for renal toxicity with chronic dosing.[16][17][19]
Dimethyl Sulfoxide (DMSO) PO, IP<10% (IP), <25% (PO)Significant motor impairment and neurotoxicity (IP); can increase permeability of other agents.[17][19]
Solutol HS-15 (Kolliphor® HS 15) PO, IV10-25%Can cause hypersensitivity reactions (IV); generally well-tolerated orally.[20][21]
Hydroxypropyl-β-cyclodextrin IV, PO40%High doses may cause diarrhea (PO) or renal toxicity (IV).[8]

Protocol 4.1: Acute Vehicle Tolerability Study

Objective: To assess the safety and tolerability of the chosen formulation vehicle in naive mice before its use in a definitive study.

Procedure:

  • Animal Groups: Use a small cohort of mice (n=3-5 per group) of the same strain, sex, and age as the main study. Include one group for the vehicle and a control group receiving saline or no injection.

  • Administration: Administer the vehicle at the exact same volume, concentration, and route as planned for the main study.

  • Monitoring: Observe the animals closely for the first 4 hours post-administration, and then daily for 3-7 days.

  • Endpoints:

    • Clinical Signs: Record any signs of distress, such as lethargy, ruffled fur, abnormal posture, ataxia, or injection site irritation/swelling.

    • Body Weight: Measure body weight daily. A loss of >15-20% from baseline is a common humane endpoint.

    • Mortality: Record any deaths.

References

  • Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived
  • The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and r
  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed.
  • PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scirp.org.
  • Application Notes and Protocols for Intraperitoneal Administr
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. PubMed.
  • Vehicle selection for nonclinical oral safety studies.
  • LAB_028 Injections - Intra-peritoneal (IP)
  • Application Notes and Protocols for Oral Gavage of LX2761 in Mice. Benchchem.
  • Oral Gavage in the Mouse - FSU Office of Research.
  • Intraperitoneal Injection of Neon
  • Administration and injection of substances in mice. Direction des services vétérinaires.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC.
  • Oral Gavage In Mice and R
  • Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. IntechOpen.
  • Mouse Oral Gavage Administration Necessary Supplies Technique. research.weill.cornell.edu.
  • Intraperitoneal Injection of Neon
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Solubilizing Excipients in Oral and Injectable Formul
  • Application Notes and Protocols for In Vivo Studies of 2-Methyl-4(3H)
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ijptonline.com.
  • 6-fluoro-4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)quinazolin-2-amine. PubChem.
  • 6-Fluoro-2-methylquinazolin-4-amine. BLD Pharm.
  • 6-Fluoro-2-methylquinazolin-4-amine CAS#1691989-25-9. ChemRadar.
  • Excipients for Solubility Enhancement of Parenteral Formulations.
  • 6-fluoro-4-methylquinazolin-2-amine. Molport.
  • Amino acids as co-amorphous excipients for tackling the poor aqueous solubility of valsartan. pharmaexcipients.com.
  • Excipient compounds for biopolymer formulations.
  • 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one. Enamine.
  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorb
  • 6-fluoroquinazolin-4-amine (C8H6FN3). PubChemLite.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Fluoro-4-methylquinazolin-2-amine Crystallization

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 6-fluoro-4-methylquinazolin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 6-fluoro-4-methylquinazolin-2-amine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. The methodologies and troubleshooting advice presented here are grounded in established crystallographic principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've followed my synthesis work-up, but no crystals are forming from the solution. What should I do?

This is a common issue indicating that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Core Principle: Crystallization requires a state of supersaturation, where the concentration of the solute in the solution is higher than its equilibrium solubility. Following this, nucleation (the formation of initial, stable crystalline clusters) must occur.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This action creates microscopic imperfections on the glass that can serve as nucleation sites.[1]

    • Seed Crystals: If you have a previous batch of solid 6-fluoro-4-methylquinazolin-2-amine, add a single, tiny crystal to the solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If the compound is stable at elevated temperatures, gently heat the solution to boil off a small portion of the solvent (e.g., 10-20% of the volume).[1] Allow it to cool slowly again. Alternatively, for heat-sensitive materials, use a gentle stream of nitrogen or air to evaporate the solvent at room temperature.

    • Lower Temperature: Decrease the temperature of the cooling bath. If you are cooling at 0 °C, try a -20 °C or even a dry ice/acetone bath, but be mindful that rapid cooling can sometimes lead to smaller crystals or oiling out.

  • Re-evaluate Solvent System: It's possible there is too much solvent, a common reason for crystallization failure.[1] If the above steps fail, you may need to remove the solvent entirely by rotary evaporation and re-attempt the crystallization with a reduced volume or a different solvent system.

Q2: My compound is "oiling out," forming a liquid layer instead of solid crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system, or when the concentration is too high, causing liquid-liquid phase separation.

Core Principle: The solubility of a compound must be sufficiently low at the crystallization temperature for it to precipitate as a solid. If the solution becomes supersaturated while still hot, the compound may separate as a molten liquid.

Troubleshooting Steps:

  • Increase Solvent Volume: The most direct approach is to return the mixture to the heat source and add more solvent until the oil redissolves completely.[1] This lowers the supersaturation level, ensuring the solution temperature drops below the compound's melting point before precipitation begins.

  • Slow Down Cooling: An insulated cooling bath (e.g., a beaker of water at room temperature) can prevent "thermal shock" and allow the solution to cool more gradually, giving molecules more time to arrange into an ordered crystal lattice.

  • Consider Impurities: High levels of impurities can depress the melting point of your compound and promote oiling. If your material is colored or known to have side-products, a pre-crystallization work-up step may be necessary. This can include a charcoal treatment or column chromatography. Impurities can significantly disrupt the crystallization process.[2]

  • Change Solvent System: Try a solvent in which your compound has lower solubility at all temperatures.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing common crystallization issues.

Crystallization Troubleshooting Workflow Troubleshooting Crystallization Issues start Start: Dissolved Solute in Hot Solvent cool Cool Solution start->cool check Observe Outcome cool->check crystals Success: Well-formed Crystals check->crystals Crystals Form no_crystals Problem: No Crystals Form check->no_crystals Clear Solution oils_out Problem: Compound Oils Out check->oils_out Liquid Droplets Form small_crystals Problem: Fine Powder / Small Crystals check->small_crystals Precipitate Crashes Out induce_nucleation Action: Induce Nucleation (Scratch / Seed) no_crystals->induce_nucleation increase_super Action: Increase Supersaturation (Evaporate Solvent / Cool Further) no_crystals->increase_super add_solvent Action: Re-heat & Add More Solvent oils_out->add_solvent slow_cool Action: Cool More Slowly oils_out->slow_cool If Re-dissolving Fails slower_cool2 Action: Use Slower Cooling Rate small_crystals->slower_cool2 less_super Action: Use Slightly More Solvent (Reduce Supersaturation) small_crystals->less_super induce_nucleation->cool Re-cool increase_super->cool Re-cool add_solvent->cool Re-cool slow_cool->cool Re-cool slower_cool2->cool Re-run less_super->cool Re-run

Caption: A decision tree for troubleshooting common crystallization outcomes.

Q3: My crystals are very fine, like a powder. How can I grow larger, higher-quality crystals?

Fine powders typically result from rapid crystallization, where numerous nucleation sites are formed simultaneously, leading to fast growth and small crystal size.[3]

Core Principle: The goal for growing large crystals is to minimize the number of nucleation events while allowing sufficient time for molecules to deposit onto the existing crystal lattices in an orderly fashion.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: This is the most critical parameter. Instead of an ice bath, allow the flask to cool to room temperature on the benchtop, perhaps insulated by paper towels, before any further cooling is attempted.[1]

    • Solvent Choice: Select a solvent in which the compound is moderately soluble.[3] If solubility is too high, it may not crystallize well; if it's too low, it may "crash out."

  • Optimize Solvent Volume: While it seems counterintuitive, using slightly more solvent than the minimum required to dissolve the solid when hot can prevent it from crashing out too quickly upon cooling.[1] This keeps the compound soluble for longer as it cools, promoting slower, more controlled growth.

  • Use a Diffusion-Based Method: For obtaining high-quality single crystals for analysis (e.g., X-ray crystallography), consider solvent layering or vapor diffusion techniques.

    • Solvent Layering: Dissolve your compound in a "good" solvent, then carefully layer a miscible "anti-solvent" (one in which it is insoluble) on top. Crystals will form slowly at the interface.[4]

    • Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.[4]

Q4: I suspect I have a polymorphism issue. How do different crystallization conditions affect the final crystal form?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Quinazoline derivatives are known to exhibit polymorphism.[5] The specific polymorph obtained is often kinetically, rather than thermodynamically, controlled.

Core Principle: Different polymorphs have different free energies. The conditions of crystallization (solvent, temperature, saturation) dictate which polymorphic form is most likely to nucleate and grow.

Parameter Influence on Crystal Attributes

Parameter Influence Key Parameters Influencing Crystallization Outcome params Crystallization Parameters solvent Solvent Choice temp Temperature & Cooling Rate impurities Impurity Profile concentration Concentration (Supersaturation) attrs Crystal Attributes size Crystal Size & Morphology solvent->size Affects solubility & habit purity Chemical Purity solvent->purity Affects impurity rejection polymorph Polymorphic Form solvent->polymorph Can stabilize different forms temp->size Slower cooling = larger crystals temp->purity Rapid cooling traps impurities temp->polymorph Different forms stable at different T impurities->size Can inhibit or alter growth impurities->purity Co-crystallization / Adsorption impurities->polymorph Can favor metastable forms concentration->size High supersaturation = small crystals concentration->polymorph Can influence nucleation of different forms

Caption: Relationship between experimental parameters and final crystal properties.

Experimental Protocols

Solvent Screening Table

The choice of solvent is critical.[6] A good starting point is to find a solvent that dissolves 6-fluoro-4-methylquinazolin-2-amine when hot but has low solubility when cold. The table below provides common solvents for screening.

Solvent ClassGood Solvents (for Dissolution)Anti-Solvents (for Precipitation)Notes
Alcohols Methanol, Ethanol, IsopropanolWater, HeptaneAlcohols are often good primary solvents.
Ketones AcetoneHeptane, HexaneAcetone is volatile, allowing for evaporation techniques.
Ethers Tetrahydrofuran (THF)Hexane, Diethyl EtherTHF is a strong solvent; use with an anti-solvent.
Esters Ethyl AcetateHeptane, HexaneGood for compounds of intermediate polarity.
Aromatics TolueneHeptane, HexaneBe aware that aromatic solvents can sometimes become incorporated into the crystal lattice.[6]
Nitriles AcetonitrileWater, HeptaneA polar aprotic option.
Protocol 1: Standard Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add a volume of a suitable solvent (e.g., isopropanol) to your crude 6-fluoro-4-methylquinazolin-2-amine. Heat the mixture on a hot plate with stirring until it boils gently.

  • Achieve Saturation: Continue to add small portions of the solvent just until all the solid material has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask.[3]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., THF or Acetone) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add an "anti-solvent" (e.g., Heptane or Water) dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. If not, a light scratch or refrigeration may be necessary.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the good/anti-solvent, and dry.

References

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge. [Link]

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025, April 15). Impact of impurities on crystal growth. Nature Communications. [Link]

  • Guide for crystallization. University of Florida. [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida, The Center for Xray Crystallography. [Link]

  • Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]

  • US9266888B2 - Polymorphs - Google Patents. (2013, December 11).
  • 6-fluoro-4-methylquinazolin-2-amine | 171003-71-7 | Molport. Molport. [Link]

  • Vizcaya, L. A., Mora, A. J., Vargas, L. Y., Kouznetsov, V. V., & Bahsas, A. (2007). 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • The effect of the [18F]-PEG group on tracer qualification of [4-(phenylamino)-quinazoline-6-YL]-amide moiety—An EGFR putative. ScienceDirect. [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Fluoro-4-Methylquinazolin-2-Amine In Vitro Degradation

Welcome to the Technical Support Center for quinazoline-based assay development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinazoline-based assay development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing in vitro instability with 6-fluoro-4-methylquinazolin-2-amine .

While this scaffold is a privileged structure in kinase inhibitor design and CNS targeting[1], it presents unique physicochemical and metabolic challenges. Rapid compound depletion in vitro is rarely a single-variable problem; rather, it is a multifactorial issue encompassing enzymatic metabolism, chemical auto-oxidation, and physical phase separation[2]. This guide provides mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to ensure your assay's integrity.

FAQ 1: Metabolic Instability in Subcellular Fractions

Q: My compound rapidly disappears in human liver microsomes (HLM) supplemented with NADPH. What is the primary degradation pathway, and how can I stabilize it to accurately measure my biological target?

The Causality (Mechanistic Insight): The degradation you are observing is primarily driven by Cytochrome P450 (CYP)-mediated oxidation. While the 6-fluoro substitution effectively blocks aromatic hydroxylation at the 6-position, the 4-methyl group acts as a highly vulnerable metabolic "soft spot." CYP enzymes (particularly CYP3A4 and CYP1A2) readily catalyze the benzylic-style oxidation of this methyl group to a 4-hydroxymethyl intermediate, which subsequently over-oxidizes to a carboxylic acid[3]. Concurrently, the 2-amino group is susceptible to FMO/CYP-mediated N-oxidation[4].

The Solution (Self-Validating System): To confirm that the depletion is strictly CYP-mediated (and not an artifact of buffer instability), you must run a phenotyping stability assay utilizing a pan-CYP inhibitor like 1-Aminobenzotriazole (1-ABT). If the compound's half-life is rescued in the presence of 1-ABT, the degradation is definitively metabolic.

Step-by-Step Methodology: CYP-Phenotyping Stability Assay
  • Buffer Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Warm to 37°C.

  • Matrix Setup : Aliquot HLM into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Inhibitor Pre-Incubation : Split the matrix into two cohorts. To the test cohort, add 1 mM 1-ABT (pan-CYP inhibitor). Pre-incubate both cohorts for 15 minutes at 37°C.

  • Compound Spiking : Add 6-fluoro-4-methylquinazolin-2-amine to a final concentration of 1 µM (Ensure final DMSO concentration remains < 0.5% to prevent enzyme denaturation).

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of plain buffer.

  • Kinetic Sampling : At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, specifically monitoring the parent mass ( m/z≈178 [M+H]+ ) and the +16 Da (hydroxylation) / +14 Da (aldehyde) metabolite transitions.

FAQ 2: Chemical Degradation in Aqueous Buffers

Q: I am observing up to 40% loss of 6-fluoro-4-methylquinazolin-2-amine in standard PBS (pH 7.4) over 24 hours at 37°C, without any biological matrix or enzymes. Why is it degrading?

The Causality (Mechanistic Insight): This is a classic case of trace-metal catalyzed auto-oxidation. The electron-deficient nature of the quinazoline ring—amplified by the electronegative 6-fluoro group—increases the acidity of the protons on the 4-methyl group. In slightly alkaline or neutral buffers (pH 7.0), this facilitates a tautomeric shift to an enamine-like active intermediate. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) commonly found in standard lab-grade PBS, this intermediate undergoes rapid oxidative cleavage[5].

The Solution: Buffer optimization is mandatory. The addition of a metal chelator to sequester trace metals, combined with a mild antioxidant, will completely suppress this chemical degradation pathway.

Quantitative Rescue of 6-Fluoro-4-methylquinazolin-2-amine in Aqueous Media

Assay Conditions: 1 µM compound concentration, 37°C incubation for 24 hours in the dark.

Buffer ConditionAdditiveRemaining Parent Compound (%)Primary Degradant Detected
PBS (pH 7.4)None (Control)58.2 ± 3.1%Oxidative cleavage products
PBS (pH 7.4)1 mM EDTA89.4 ± 2.5%Trace amounts
PBS (pH 7.4)1 mM DTT94.1 ± 1.8%None detected
PBS (pH 7.4)1 mM EDTA + 1 mM DTT98.7 ± 0.9%None detected

FAQ 3: Non-Specific Binding (NSB) vs. True Degradation

Q: My cell-based assay shows a rapid decline in free compound concentration within 2 hours, but LC-MS/MS detects zero metabolites or cleavage products. How do I fix this?

The Causality (Mechanistic Insight): Highly planar, fluorinated aromatic amines possess significant lipophilicity. What appears to be "degradation" is frequently Non-Specific Binding (NSB) to the hydrophobic surfaces of polystyrene assay plates, or micro-precipitation out of the aqueous phase[1].

The Solution: Implement a mass-balance recovery protocol. Denature the entire assay well (including the plastic surface) with a 1:1 mixture of Acetonitrile/Methanol to see if the compound is recovered. If the parent compound is fully recovered after solvent extraction, the issue is NSB. Switch to ultra-low attachment (ULA) glass-coated plates, or add a carrier protein (e.g., 0.1% BSA) or a mild surfactant (e.g., 0.01% CHAPS) to your assay media to maintain compound solubility.

Visualizing the Mechanisms and Workflows

Pathway cluster_Metabolic Metabolic Degradation (CYP450) cluster_Chemical Chemical Degradation (Buffer) Compound 6-fluoro-4-methylquinazolin-2-amine Hydroxymethyl 4-Hydroxymethyl Metabolite Compound->Hydroxymethyl CYP3A4/1A2 Oxidation NOxide 2-N-oxide Metabolite Compound->NOxide FMO/CYP Oxidation Enamine Enamine Tautomer (Active Intermediate) Compound->Enamine pH > 7.0 Tautomerization Carboxylic 4-Carboxylic Acid Metabolite Hydroxymethyl->Carboxylic Further Oxidation Oxidation Oxidative Cleavage Products Enamine->Oxidation O2 / Trace Metals (Auto-oxidation)

Diagram illustrating the metabolic and chemical degradation pathways of the quinazoline scaffold.

Troubleshooting Start Observe In Vitro Compound Loss CheckMS Run LC-MS/MS: Are Metabolites Detected? Start->CheckMS MetabolitesYes Metabolic Degradation (Enzyme Mediated) CheckMS->MetabolitesYes Yes MetabolitesNo Check Recovery in Denatured Matrix CheckMS->MetabolitesNo No ActionMet Add CYP Inhibitors (e.g., 1-ABT) MetabolitesYes->ActionMet RecoveryLow Non-Specific Binding or Precipitation MetabolitesNo->RecoveryLow Low Recovery RecoveryHigh Chemical Degradation (Auto-oxidation) MetabolitesNo->RecoveryHigh High Recovery ActionNSB Use Low-Binding Plates Add BSA/CHAPS RecoveryLow->ActionNSB ActionChem Add EDTA/DTT Protect from Light RecoveryHigh->ActionChem

Step-by-step troubleshooting workflow to identify and resolve in vitro compound loss mechanisms.

References

  • Evaluation of 4-Amino 2-Anilinoquinazolines against Plasmodium and Other Apicomplexan Parasites In Vitro... Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Pd(0)-Catalyzed Benzylic Arylation/Oxidation of 4-Methylquinazolines via sp3 C–H Activation under Air Conditions Source: Organic & Biomolecular Chemistry - RSC.org URL:[Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention for 6-fluoro-4-methylquinazolin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with 6-fluoro-4-methylquinazolin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with 6-fluoro-4-methylquinazolin-2-amine .

This molecule presents a unique analytical challenge: it features a highly hydrophobic core (driven by the 4-methyl and 6-fluoro substitutions) coupled with highly basic nitrogen centers (the quinazoline ring and the exocyclic 2-amine). This dual nature often leads to unpredictable retention times ( tR​ ), poor peak shapes, and complex secondary interactions with stationary phases.

This guide moves beyond generic troubleshooting. It focuses on the causality of your chromatographic results, empowering you to build a self-validating, robust method based on Quality by Design (QbD) principles.

Diagnostic Workflow for Basic Quinazolines

Before adjusting instrument parameters, it is critical to map the logical relationship between your analyte's ionization state and the stationary phase. Use the diagnostic workflow below to identify the root cause of your retention issues.

Optimization_Workflow A Inject 6-fluoro-4-methyl quinazolin-2-amine B Assess Retention Factor (k') A->B C1 k' < 2 (Elutes early) B->C1 C2 k' > 10 (Retained too long) B->C2 C3 2 < k' < 10 (Optimal Window) B->C3 D1 Amine is ionized. Increase pH or use HILIC C1->D1 D2 Molecule is too hydrophobic. Increase % Organic C2->D2 E Assess Peak Symmetry C3->E D1->B Re-inject D2->B Re-inject F1 Tailing Factor > 1.5 (Silanol Interactions) E->F1 F2 Symmetrical Peak E->F2 G1 Add TEA, use TFA, or switch to end-capped C18 F1->G1 H Method Validated F2->H G1->E Re-inject

Caption: Diagnostic workflow for optimizing retention and peak shape of basic quinazoline derivatives.

Core Troubleshooting & FAQs

Q1: My analyte elutes almost immediately (near the void volume, t0​ ). How do I increase retention time?

Causality: 6-fluoro-4-methylquinazolin-2-amine contains highly basic nitrogen groups. If your mobile phase pH is acidic (e.g., pH 2-4), these nitrogens become fully protonated. The resulting ionized molecule is highly polar and strongly prefers the aqueous mobile phase over the hydrophobic C18 stationary phase, leading to minimal retention[1]. Self-Validating Solutions:

  • High-pH Strategy: Raise the mobile phase pH to at least 2 units above the molecule's highest pKa (estimated pKa ~5-7). At pH 9-10, the molecule is neutralized, restoring its hydrophobicity and drastically increasing retention[2]. Note: Ensure your column utilizes a hybrid-silica particle designed to withstand basic hydrolysis, as traditional silica dissolves above pH 7.5[2].

  • Alternative Modalities: If high pH is not viable (e.g., due to MS compatibility or analyte degradation), switch to a polar-embedded or T3 column designed to retain polar analytes in 100% aqueous conditions without phase dewetting. Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Q2: The retention time is acceptable, but the peak exhibits severe tailing (Asymmetry > 1.5). What is the mechanism behind this, and how can I correct it?

Causality: Peak tailing for basic quinazolines is the hallmark of secondary ion-exchange interactions. While the hydrophobic core interacts with the C18 ligands, the positively charged amine interacts with negatively charged, unreacted residual silanols ( Si−O− ) on the silica surface[1]. Self-Validating Solutions:

  • Silanol Suppression: Lower the mobile phase pH to ~2.0 using Trifluoroacetic Acid (TFA). This suppresses the ionization of the silanols (pKa ~3.5-4.5), neutralizing the negative charge on the silica surface[4].

  • Ion-Pairing: TFA also acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine. This complex improves peak shape and increases retention.

  • Competitive Binding: Add a sacrificial base like Triethylamine (TEA) to the mobile phase. TEA will competitively bind to the active silanols, shielding your target analyte.

Q3: Why does the retention time drift continuously during my gradient runs?

Causality: Drifting retention times typically indicate a failure to reach thermodynamic equilibrium between the mobile phase and the stationary phase[2]. This is especially common when using ion-pairing agents (like TFA) or operating near the pKa of the analyte, where microscopic pH fluctuations drastically alter the ionization state. Self-Validating Solutions:

  • Equilibration Protocol: Increase your post-gradient re-equilibration time to a minimum of 10 Column Volumes (CV). Ion-pairing agents require significantly longer to fully saturate the stationary phase.

  • Buffer Capacity: Ensure your aqueous buffer concentration is sufficient (typically 10-25 mM) to resist pH changes during the gradient mixing process[5].

Experimental Protocols

Protocol: Systematic pH Scouting and Gradient Optimization

Applying Quality by Design (QbD) principles ensures that the final method is robust, well-understood, and resistant to minor day-to-day fluctuations[5].

Step 1: Mobile Phase Preparation (Buffer Capacity Control) Causality: Proper buffering prevents localized pH shifts at the solvent mixing point, which cause retention time drift.

  • Low pH Aqueous (pH 2.0): Prepare 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • High pH Aqueous (pH 10.0): Prepare 10 mM Ammonium Bicarbonate, adjusted with Ammonium Hydroxide.

  • Organic Modifier: Acetonitrile (ACN). ACN provides lower backpressure and different selectivity compared to methanol[4].

Step 2: Column Selection & Equilibration

  • Install a high-purity, hybrid-silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm) capable of withstanding pH 1-12.

  • Flush with 10 Column Volumes (CV) of the initial mobile phase composition to ensure complete wetting and stationary phase saturation[2].

Step 3: Scouting Gradients (Design of Experiments)

  • Execute a broad linear gradient from 5% to 95% ACN over 10 minutes at both Low pH and High pH.

  • Self-Validation Check: Calculate the retention factor ( k′=t0​tR​−t0​​ ). The method is valid to proceed to fine-tuning only if 2<k′<10 . If k′<2 , the analyte is insufficiently retained; switch to HILIC mode[3].

Step 4: Fine-Tuning via Mixture Design

  • Once the optimal pH is identified, use a systematic mixture design to adjust the organic/aqueous ratio and gradient slope. The goal is to maximize resolution from known impurities while maintaining a run time under 15 minutes[6].

Quantitative Data & System Suitability

Use the following reference tables to predict how changes in your method parameters will impact the chromatography of 6-fluoro-4-methylquinazolin-2-amine.

Table 1: Impact of Mobile Phase Variables on Analyte Retention

ParameterAdjustmentMechanistic EffectImpact on Retention Time ( tR​ )Impact on Peak Shape
pH Increase > pKa + 2Neutralizes basic amineSignificant IncreaseImproves symmetry
pH Decrease < pKa - 2Fully protonates amineSignificant DecreaseMay induce tailing
Buffer Conc. Increase (e.g., to 25 mM)Shields residual silanolsMinor IncreaseSharpens peak
TFA Addition 0.05% - 0.1% v/vActs as ion-pairing agentModerate IncreaseSuppresses tailing

Table 2: Column Chemistry Selection Matrix

Column ChemistryBase MaterialBest Use CaseMechanistic AdvantageLimitation
Standard C18 Pure SilicaNeutral compoundsHigh hydrophobic retentionSevere tailing for amines; degrades at high pH
Hybrid C18 Organic-InorganicHigh pH scoutingResists basic hydrolysis up to pH 12Higher cost
Polar-Embedded Silica100% Aqueous conditionsPrevents phase dewetting; shields silanolsDifferent selectivity profile
HILIC Unbonded SilicaHighly polar/ionized statesRetains protonated amines via hydrophilic partitioningRequires long equilibration times

References

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?2

  • Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.4

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 6

  • ResearchGate. Selectivity Tuning in an HPLC Multicomponent Separation.7

  • Semantic Scholar. Stability Studies of Amoxicillin and Gentamicin Injection in Intravenous Infusions. 8

  • ACS Publications. Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles. 9

  • PMC (NIH). Design-assisted HPLC-UV method for therapeutic drug monitoring of pholcodine, ephedrine, and guaifenesin in biological fluids. 10

Sources

Optimization

Technical Support Center: Resolving False Positives in 6-fluoro-4-methylquinazolin-2-amine Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with 6-fluoro-4-methylquinazolin-2-amine. This guide is designed to provide in-depth troubleshooting strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 6-fluoro-4-methylquinazolin-2-amine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered issues, specifically focusing on the critical task of identifying and eliminating false-positive results from screening assays. Navigating the path from a primary hit to a validated lead requires a systematic approach to de-risk promising compounds, ensuring that resources are focused on molecules with genuine, on-target activity.

False positives are a significant challenge in high-throughput screening (HTS), potentially leading to wasted resources and misleading structure-activity relationships (SAR).[1][2] Compounds like 6-fluoro-4-methylquinazolin-2-amine, which belong to the quinazoline class of scaffolds prevalent in medicinal chemistry, can interact with assays in ways that mimic true biological activity.[3][4] This guide provides the experimental frameworks to dissect these possibilities with scientific rigor.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding false positives in the context of screening quinazoline-based compounds.

Q1: What are the most common reasons a compound like 6-fluoro-4-methylquinazolin-2-amine might produce a false-positive result?

A: False positives arise from a compound's interference with the assay's detection method or components, rather than through specific interaction with the biological target.[5] For a scaffold like 6-fluoro-4-methylquinazolin-2-amine, several mechanisms are common sources of such artifacts:

  • Colloidal Aggregation: At concentrations used in screening, the compound may form sub-micrometer aggregates. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is not target-specific.[1][6][7] This is one of the most frequent causes of false positives in HTS campaigns.[8]

  • Redox Cycling: The quinazoline core, particularly in the presence of common assay buffer components like dithiothreitol (DTT), can undergo redox cycling.[9][10] This process generates reactive oxygen species, such as hydrogen peroxide (H₂O₂), which can oxidize and inactivate the target protein, especially enzymes with susceptible cysteine residues.[10]

  • Interference with Assay Signal: The aromatic nature of the quinazoline ring system can lead to intrinsic fluorescence. If the compound's excitation and emission spectra overlap with those of the assay's fluorophores, it can generate a false signal (autofluorescence) or absorb the emitted light (quenching).[2][11][12] In luminescence-based assays (e.g., luciferase), the compound might directly inhibit the reporter enzyme.[13][14]

  • Chemical Reactivity: Though less common, some scaffolds can be inherently reactive, covalently modifying nucleophilic residues on the target protein, leading to irreversible inhibition that may not be specific.[15]

  • Contamination and Impurities: The sample itself may contain impurities from the synthesis or purification process, including residual metals (e.g., zinc, palladium) or other organic molecules that are the true source of the observed activity.[16][17]

Q2: My compound analysis returned a "PAINS" (Pan-Assay Interference Compounds) alert. Should I discard the compound immediately?

A: Not necessarily. PAINS filters are computational tools that flag substructures known to frequently appear as hits across many different assays, often due to interference mechanisms.[6] While these alerts are valuable for raising suspicion, they are not definitive proof of non-specific activity. Some legitimate drugs contain PAINS substructures.[6] A PAINS alert should be treated as a strong recommendation for rigorous experimental validation. You must perform the counter-screens and orthogonal assays described in this guide to determine if your compound is a genuine hit or an artifact.

Q3: What is the very first step I should take after getting a primary "hit" with 6-fluoro-4-methylquinazolin-2-amine?

A: The first and most critical step is to confirm the identity, purity, and integrity of the exact batch of the compound that produced the hit.[16] Apparent activity can originate from impurities or degradation products.[16] Before investing in further biological assays, perform analytical characterization using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[16][18] If possible, obtain or synthesize a fresh, highly purified batch of the compound to re-confirm the initial activity.

Section 2: Troubleshooting Guide: From Primary Hit to Validated Lead

This guide is structured by common experimental observations. Follow the logical flow to diagnose and resolve potential assay artifacts.

Logical Flow for Hit Triage

This diagram outlines a decision-making workflow for validating a primary screening hit.

G A Primary Hit Identified B Confirm Compound Identity & Purity (LC-MS, NMR) A->B C Activity Confirmed? B->C  Yes D Discard or Resynthesize B->D  No / Impure C->D  No E Test for Aggregation (Detergent Counter-Screen) C->E  Yes F Activity Sensitive to Detergent? E->F G Likely Aggregator: Deprioritize or Triage F->G  Yes H Test for Assay Technology Interference (e.g., Autofluorescence) F->H  No I Interference Detected? H->I J Artifact: Triage or find Orthogonal Assay I->J  Yes K Confirm in Orthogonal Assay (Different Detection Method) I->K  No L Activity Confirmed? K->L M Technology-Specific Artifact: Triage L->M  No N Confirm Direct Binding (Biophysical Assay: e.g., TSA, SPR) L->N  Yes O Direct Binding Confirmed? N->O P Indirect Activity or Artifact: Investigate Mechanism O->P  No Q Validated Hit: Proceed to Lead Optimization O->Q  Yes

Caption: A decision-making workflow for troubleshooting a potential hit.

Symptom: My dose-response curve is unusually steep (high Hill slope) and/or my results are poorly reproducible.

  • Possible Cause: Compound Aggregation. Aggregation-based inhibition is a cooperative process, which can result in steep dose-response curves.[16] The formation of these aggregates can be sensitive to minor variations in buffer conditions, leading to poor reproducibility.

  • Causality: Aggregators act as non-specific inhibitors by sequestering the target protein on the surface of colloidal particles, causing denaturation and loss of function.[1] This is not a specific, one-to-one binding event at an active site, but a surface-adsorption phenomenon.

    G cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) A Compound Monomers C No Interaction B Active Protein D Compound Monomers E Colloidal Aggregates D->E Self-Assembles G Sequestered & Denatured Protein (False Inhibition) E->G Adsorbs F Active Protein F->G

    Caption: Mechanism of aggregation-based false positive inhibition.

  • Troubleshooting Protocol: Perform a detergent counter-screen. Non-ionic detergents like Triton X-100 or Tween-80 at low concentrations (e.g., 0.01-0.1%) disrupt the formation of colloidal aggregates.[19] A true inhibitor's potency should be unaffected by the detergent, whereas an aggregator's apparent activity will be significantly reduced or eliminated.[16][20]

Symptom: The compound is only active in assays containing reducing agents like DTT or TCEP.

  • Possible Cause: Redox Cycling. Many published assays, particularly for enzymes like phosphatases and proteases, include reducing agents to maintain the catalytic activity of cysteine residues.[9] However, certain chemical motifs can react with these agents to produce hydrogen peroxide (H₂O₂).[9][10]

  • Causality: The compound acts as a catalyst. It is reduced by DTT and then re-oxidized by molecular oxygen, creating a cycle that continuously generates H₂O₂.[21] The H₂O₂ then non-specifically oxidizes and inactivates the target protein.[10]

  • Troubleshooting Protocol: Use an assay to detect H₂O₂ production in your buffer system. A common method is to use Horseradish Peroxidase (HRP) and a chromogenic substrate like Amplex Red or Phenol Red.[22] Incubate your compound in the assay buffer (with and without DTT) and measure the production of H₂O₂. A positive signal in the presence of DTT is a strong indicator of redox cycling.

Symptom: The compound's measured potency (IC₅₀) decreases significantly as I increase the concentration of my target protein.

  • Possible Cause: Non-stoichiometric Inhibition, often due to aggregation or other non-specific mechanisms.

  • Causality: For a classic, reversible inhibitor, the IC₅₀ value should be independent of the enzyme concentration under standard Michaelis-Menten conditions.[16] However, if the compound acts by aggregation, a certain concentration of aggregates is required to sequester the protein. As you add more protein, you need more compound to reach that critical aggregation concentration, thus shifting the apparent IC₅₀.

  • Troubleshooting Protocol: Determine the IC₅₀ of 6-fluoro-4-methylquinazolin-2-amine in your assay at two or more different concentrations of the target protein (e.g., 1X and 10X). A significant, concentration-dependent shift in the IC₅₀ is a red flag for non-specific inhibition.[16]

Symptom: The hit from my primary fluorescence-based assay does not confirm in an orthogonal assay (e.g., an absorbance-based or biophysical assay).

  • Possible Cause: Technology-Specific Assay Interference. The compound is not actually modulating the biological target but is instead interfering with the detection method.

  • Causality: The compound may be autofluorescent, generating its own signal.[11] Alternatively, it could be a "quencher," absorbing the energy emitted by the assay's fluorescent probe.[12]

  • Troubleshooting Protocol:

    • Check for Autofluorescence: Prepare serial dilutions of your compound in the final assay buffer. Read the plate on a fluorometer using the same filter settings as your assay, but without adding the target protein or other key reagents. A dose-dependent increase in signal indicates autofluorescence.[12]

    • Run an Orthogonal Assay: This is a critical validation step.[23][24] An orthogonal assay confirms the biological activity using a different detection principle. For example, if your primary screen was fluorescence-based, a confirmatory assay could measure changes in absorbance, radioactivity, or use a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding.[16][25]

Section 3: Essential Validation Protocols

Here are detailed, step-by-step methodologies for key validation experiments.

Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the inhibitory activity of 6-fluoro-4-methylquinazolin-2-amine is dependent on the formation of colloidal aggregates.

Materials:

  • 6-fluoro-4-methylquinazolin-2-amine stock solution (e.g., 10 mM in DMSO)

  • Primary assay buffer and all reagents (target protein, substrate, etc.)

  • 10% Triton X-100 stock solution (non-ionic detergent)

  • Microplates (e.g., 384-well) compatible with your plate reader

Procedure:

  • Prepare two sets of assay plates.

  • Set A (Control): Prepare serial dilutions of the compound in your standard assay buffer.

  • Set B (Detergent): Prepare identical serial dilutions of the compound in assay buffer that has been supplemented with Triton X-100 to a final concentration of 0.05% (v/v).

  • Add the target protein to all wells and incubate according to your standard protocol.

  • Initiate the reaction by adding the substrate.

  • Read the plates and measure the activity at each compound concentration.

  • Calculate the IC₅₀ value for both the control (Set A) and detergent (Set B) conditions.

Data Interpretation:

ResultInterpretation
IC₅₀ (Set B) >> IC₅₀ (Set A)Strong evidence of aggregation. The detergent disrupted the aggregates, eliminating the apparent inhibition.[19]
IC₅₀ (Set B) ≈ IC₅₀ (Set A)Aggregation is unlikely. The compound is likely acting via a different mechanism.
Protocol 2: Assessing Redox Activity via H₂O₂ Detection

Objective: To determine if 6-fluoro-4-methylquinazolin-2-amine generates hydrogen peroxide in the presence of reducing agents.

Materials:

  • 6-fluoro-4-methylquinazolin-2-amine stock solution

  • Assay buffer (the same used in your primary screen)

  • Dithiothreitol (DTT) or other reducing agent

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar HRP substrate)

  • H₂O₂ (for positive control)

  • Black, flat-bottom microplates

Procedure:

  • Prepare reaction mixtures in the microplate wells. Include the following controls:

    • Buffer alone (Negative Control)

    • Buffer + DTT (Negative Control)

    • Buffer + DTT + H₂O₂ (Positive Control)

    • Buffer + Compound (Test for intrinsic activity)

    • Buffer + DTT + Compound (Primary Test)

  • Add HRP and Amplex Red to all wells.

  • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Measure the fluorescence (typically Ex/Em ~540/590 nm for Amplex Red).

Data Interpretation: A significant increase in fluorescence in the "Buffer + DTT + Compound" well compared to the controls indicates that the compound is redox cycling to produce H₂O₂.[9][15]

Protocol 3: Confirming Direct Target Engagement via Thermal Shift Assay (TSA)

Objective: To obtain evidence of direct, physical binding between 6-fluoro-4-methylquinazolin-2-amine and the target protein.

Materials:

  • Purified target protein

  • 6-fluoro-4-methylquinazolin-2-amine stock solution

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • In PCR tubes or plates, prepare reactions containing the target protein at a fixed concentration (e.g., 2 µM), SYPRO Orange dye, and varying concentrations of your compound. Include a "no compound" (DMSO vehicle) control.

  • Place the samples in the real-time PCR instrument.

  • Program the instrument to slowly ramp the temperature from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), measuring fluorescence at each temperature increment.

  • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, where the protein unfolds.

Data Interpretation: If the compound binds to and stabilizes the folded state of the protein, the Tm will increase in a dose-dependent manner.[11] A positive thermal shift (ΔTm) is strong evidence of direct physical interaction between the compound and the target protein.[25]

References
  • Dahlin, J. L., Walters, M. A., & Shoichet, B. K. (2015). A Structure-Activity Relationship (SAR) for Aggregation-Based Inhibition. Journal of Medicinal Chemistry. [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery. [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • G. S. C. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Baell, J. B. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • NMX Research. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Wang, R., et al. (2019). Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. RSC Advances. [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • G. S. C., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Zhang, J. H., et al. (2020). Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. Journal of Chemical Information and Modeling. [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Current Opinion in Chemical Biology. [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Current Opinion in Chemical Biology. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • R. Ken Coit College of Pharmacy. (n.d.). Our Process. ACDD. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinazoline Derivatives: Evaluating 6-Fluoro-4-methylquinazolin-2-amine in the Context of Kinase Inhibition

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] Notably, the 4-aminoquinazoline core has been extensively explored, leading to the development of several FDA-approved kinase inhibitors for cancer therapy, such as gefitinib, erlotinib, and lapatinib.[3] These drugs primarily target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival.[4]

This guide provides a comparative analysis of 6-fluoro-4-methylquinazolin-2-amine, a specific but less-studied derivative, in the broader context of other quinazoline-based compounds. Due to the limited publicly available experimental data on this particular molecule, this guide will leverage established structure-activity relationships (SAR) of the quinazoline class to project its potential performance and discuss its chemical rationale as a drug candidate. We will delve into the influence of key structural motifs—the 6-fluoro, 4-methyl, and 2-amino groups—on the biological activity of the quinazoline core, supported by comparative data from well-characterized analogs.

The Quinazoline Scaffold: A Versatile Pharmacophore

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for drug design. Its rigid structure allows for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for inhibitory activity.[3]

Deconstructing 6-Fluoro-4-methylquinazolin-2-amine: A SAR-Based Projection

To understand the potential of 6-fluoro-4-methylquinazolin-2-amine, we will analyze the contribution of each substituent based on established SAR principles for quinazoline-based kinase inhibitors.

The Significance of the 2-Amino Group

The 2-amino group is a key feature that can significantly influence the biological activity of quinazolines. It can act as a hydrogen bond donor and acceptor, potentially forming additional interactions within the target's active site. The development of 2-aminoquinazoline derivatives has shown promise in creating inhibitors for various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1).[5] Furthermore, the 2-amino position offers a valuable handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The Role of the 4-Methyl Substituent

Substitution at the C4 position of the quinazoline ring is critical for modulating kinase inhibitory activity. While many potent inhibitors feature a 4-anilino group, the presence of a smaller alkyl group like methyl can also be significant. The 4-methyl group can influence the compound's solubility, metabolic stability, and steric interactions within the binding pocket. For instance, in the synthesis of 4-methylquinazoline, the starting material is 2-aminoacetophenone, highlighting a straightforward synthetic route to this substitution pattern.[6]

The Impact of the 6-Fluoro Substituent

Halogenation, particularly fluorination, is a common strategy in drug design to enhance biological activity and improve pharmacokinetic profiles. A fluorine atom at the C6 position of the quinazoline ring can increase the compound's metabolic stability by blocking potential sites of oxidation. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the quinazoline ring system, potentially influencing its binding affinity to target proteins.[3] Studies on 6-fluoro-substituted quinazolines have demonstrated potent anti-metastatic effects, suggesting that this modification can contribute significantly to the overall anticancer profile of the molecule.[7]

Comparative Analysis with Other Quinazoline Derivatives

To provide a quantitative perspective, the following table summarizes the in vitro inhibitory activities of several well-characterized quinazoline derivatives against various kinases and cancer cell lines. While direct data for 6-fluoro-4-methylquinazolin-2-amine is unavailable, this comparative data illustrates the potency range achievable with different substitution patterns on the quinazoline scaffold.

Compound Target(s) IC50 / GI50 (µM) Cell Line(s) Reference
GefitinibEGFR0.010 (EGFR)A549, PC-9[4]
ErlotinibEGFR0.002 (EGFR)Various[4]
LapatinibEGFR, HER20.010 (EGFR), 0.013 (HER2)BT474[4]
Compound 6d N/A0.789NCI-H460[8]
Compound 6n N/A2.3SW-480[8]
Compound 9p N/A0.015 - 0.58H-460, HT-29, HepG2, SGC-7901[9]
Compound VIa VEGFR252% inhibition at 10 µMN/A[10]

This table is for illustrative purposes and compiles data from multiple sources. Direct comparison requires standardized assay conditions.

Based on the SAR analysis, it is plausible to hypothesize that 6-fluoro-4-methylquinazolin-2-amine could exhibit inhibitory activity against certain kinases. The 2-amino and 6-fluoro groups are generally favorable for activity, while the 4-methyl group presents an interesting variation from the more common 4-anilino substitution pattern. Experimental validation is necessary to determine its precise biological profile.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and biological evaluation of 2-aminoquinazoline derivatives.

Synthesis of 2-Aminoquinazoline Derivatives

A general and efficient method for the synthesis of 2-aminoquinazolines involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones.[11]

Protocol 1: Synthesis of 2-Aminoquinazoline Derivatives

  • Reaction Setup: In a sealed tube, combine the 2-amino aryl ketone (1.0 mmol), N-benzyl cyanamide (1.2 mmol), and hydrochloric acid (2.0 mmol) in a suitable solvent such as 1,4-dioxane (5 mL).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoquinazoline derivative.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of 2-Aminoquinazolines Start 2-Amino Aryl Ketone + N-Benzyl Cyanamide Reaction Acid-mediated [4+2] Annulation (e.g., HCl, 100°C) Start->Reaction Step 1 Workup Quenching (NaHCO3) & Extraction (EtOAc) Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product 2-Aminoquinazoline Derivative Purification->Product Step 4

Caption: General workflow for the synthesis of 2-aminoquinazoline derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of quinazoline derivatives against specific kinases can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[12]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Kinase Reaction: To the wells of a 384-well plate, add the test compound, the specific kinase, and the appropriate substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and then the kinase detection reagent, following the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Diagram of Kinase Inhibition Assay Workflow

G cluster_assay In Vitro Kinase Inhibition Assay Preparation Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Reaction Incubate Kinase, Substrate, & Inhibitor, then add ATP Preparation->Reaction Step 1 Detection Add ADP-Glo™ Reagent & Kinase Detection Reagent Reaction->Detection Step 2 Measurement Measure Luminescence Detection->Measurement Step 3 Analysis Calculate IC50 Value Measurement->Analysis Step 4

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While direct experimental evidence for the biological activity of 6-fluoro-4-methylquinazolin-2-amine remains to be established, a thorough analysis of the structure-activity relationships of the broader quinazoline class provides a strong foundation for predicting its potential as a kinase inhibitor. The presence of the 2-amino and 6-fluoro substituents are generally considered favorable for activity, while the 4-methyl group offers an avenue for exploring alternative steric and electronic interactions within the kinase binding site. The synthetic and screening protocols provided herein offer a clear path for the empirical evaluation of this and other novel quinazoline derivatives. Further research is warranted to synthesize and characterize 6-fluoro-4-methylquinazolin-2-amine to fully elucidate its therapeutic potential.

References

  • Kundu, B., et al. (2005). Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity. Journal of Combinatorial Chemistry, 7(5), 765-770. Available at: https://pubs.acs.org/doi/10.1021/cc050041w
  • Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7659. Available at: https://www.mdpi.com/1420-3049/28/22/7659
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  • Al-Suhaimi, E. A., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 10, 867588. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.867588/full
  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR. Available at: https://www.benchchem.
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  • Abdel-Ghani, T. M., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman. Available at: https://www.emanresearch.org/index.php/jzs/article/view/100
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  • Zhang, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 1234. Available at: https://www.mdpi.com/1420-3049/30/3/1234
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  • BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Available at: https://www.benchchem.com/application-notes/4-chloro-6-7-dimethoxyquinazoline-kinase-inhibitors
  • Li, Z., et al. (2025). Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/41478011/
  • Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: https://www.mdpi.com/1424-8247/16/4/534
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  • Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available at: https://www.researchgate.net/publication/369829283_Structure-Activity_Relationship_Studies_Based_on_Quinazoline_Derivatives_as_EGFR_Kinase_Inhibitors_2017-Present
  • de Graaf, C., et al. (2013). Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(16), 4493-4500. Available at: https://pubmed.ncbi.nlm.nih.gov/23838321/
  • Hill, M. L., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. Journal of Medicinal Chemistry, 61(15), 6895-6900. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6088487/
  • Gonzales, A. J., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry, 59(15), 7201-7217. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00692
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  • Zhao, D., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 54, 886-894. Available at: https://pubmed.ncbi.nlm.nih.gov/22771485/
  • El-Damasy, A. K., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 15(10), 1234. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9610113/
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Comparative

Validation of 6-Fluoro-4-Methylquinazolin-2-Amine Binding Assays: A Comparative Guide for Kinase Inhibitor Profiling

As a Senior Application Scientist evaluating novel chemotypes for kinase inhibition, I approach assay validation not just as a procedural task, but as a rigorous exercise in biophysical truth-seeking. The compound 6-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel chemotypes for kinase inhibition, I approach assay validation not just as a procedural task, but as a rigorous exercise in biophysical truth-seeking. The compound 6-fluoro-4-methylquinazolin-2-amine (6-FMQA) represents a highly optimized, fragment-like scaffold. Quinazoline derivatives are privileged structures in oncology, forming the backbone of blockbuster Epidermal Growth Factor Receptor (EGFR) inhibitors[1].

Validating the binding of this specific fluorinated 2-aminoquinazoline requires a robust, orthogonal assay cascade to ensure that measured affinities translate into true cellular efficacy. This guide objectively compares the performance of leading biochemical and biophysical assay platforms, providing actionable, self-validating protocols to streamline your lead optimization workflow.

Mechanistic Rationale: The Quinazoline-Kinase Interaction

Before selecting an assay platform, we must define the molecular interaction we are trying to measure. The 4-alkyl/2-amino-quinazoline scaffold acts as a competitive ATP-binding site inhibitor.

  • Hinge Region Anchoring: The N1 atom of the quinazoline ring forms a critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region[1][2].

  • Fluorine Substitution: The 6-fluoro group is oriented toward the solvent-accessible region or a shallow hydrophobic pocket. This specific substitution increases the compound's lipophilicity and metabolic stability without causing steric clashes[2].

  • 2-Amine Functionality: This group provides an additional hydrogen bond donor/acceptor vector, often interacting with a conserved water molecule or Thr854, locking the inhibitor into the active conformation[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Conformational Shift Signaling Downstream Signaling (Proliferation) ATP->Signaling Phosphorylation Inhibitor 6-FMQA (Inhibitor) Inhibitor->ATP Competes (Met793)

Mechanistic intervention of 6-FMQA at the EGFR ATP-binding pocket.

Orthogonal Assay Platform Comparison

To validate 6-FMQA, we must measure both thermodynamics (affinity, Kd​ ) and kinetics (association/dissociation rates). Relying on a single assay modality risks advancing false positives due to compound interference (e.g., aggregation, autofluorescence). We compare three industry-standard platforms below.

Assay PlatformReadout TypePrimary OutputAdvantages for 6-FMQALimitations
TR-FRET Biochemical (Equilibrium) IC50​ , Kd​ High throughput; time-delay eliminates quinazoline autofluorescence[3].Does not provide kinetic rates ( kon​ / koff​ ).
SPR Biophysical (Kinetic) kon​ , koff​ , Kd​ Label-free; provides residence time, which correlates with in vivo efficacy.Requires purified, active protein; lower throughput.
NanoBRET Cellular (Engagement)Cellular IC50​ Confirms target engagement in live cells; accounts for membrane permeability.Complex assay setup; requires engineered cell lines.

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its internal controls. The following methodologies for TR-FRET and SPR are designed as self-validating systems, embedding quality control checks directly into the workflow to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Causality Focus: Quinazoline derivatives often exhibit intrinsic fluorescence. TR-FRET bypasses this via a time delay between excitation and emission detection, allowing short-lived compound fluorescence to decay while the long-lived Lanthanide signal persists[3][4].

  • Reagent Segregation: Prepare a 2X Kinase/Eu-Antibody mix and a separate 4X Fluorescent Tracer.

    • Why: Separating the tracer from the kinase prevents premature depletion and ensures equilibrium is reached only after the inhibitor is introduced.

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense 6-FMQA (10-point dose-response) into a 384-well low-volume plate.

    • Why: Eliminates DMSO carryover artifacts and tip-based cross-contamination common in standard pin-tool transfers.

  • Equilibration: Add the Kinase/Antibody mix, followed by the Tracer. Incubate for 60 minutes at room temperature.

    • Why: Fluorinated quinazolines can exhibit slow-binding kinetics. A 60-minute incubation ensures steady-state equilibrium is achieved prior to reading.

  • Readout & Internal Validation: Read on a compatible microplate reader using a 100 µs delay window. Calculate the Z'-factor for the plate.

    • Validation: A Z' > 0.5 mathematically validates the assay plate, confirming that the signal window is robust against any residual compound autofluorescence[3].

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Focus: While TR-FRET provides equilibrium affinity, SPR elucidates the drug-target residence time ( t1/2​=ln(2)/koff​ ). Prolonged residence time often dictates the duration of pharmacological effect better than Kd​ alone.

  • Oriented Surface Capture: Immobilize an anti-His antibody on a CM5 sensor chip via standard amine coupling, then capture His-tagged EGFR.

    • Why: Capture coupling uniformly orients the kinase away from the dextran matrix, preserving the active conformation of the ATP pocket (unlike direct amine coupling, which can block the binding site).

  • Active Concentration Calibration: Perform Calibration-Free Concentration Analysis (CFCA) using the SPR system.

    • Validation: Traditional assays assume 100% of the protein is active. CFCA quantifies the functional fraction of the immobilized kinase, ensuring accurate kon​ calculations[5].

  • Single-Cycle Kinetics: Inject a concentration series of 6-FMQA (0.1 nM to 1 µM) without intermediate regeneration steps.

    • Why: Single-cycle kinetics avoids harsh acidic/basic regeneration pulses that rapidly denature the captured kinase over time.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

    • Validation: Verify that the χ2 value of the fit is less than 10% of the Rmax​ , proving the 1:1 binding model accurately reflects the biological mechanism.

Assay_Workflow Comp 6-FMQA Compound QC TRFRET TR-FRET Assay (Equilibrium Kd) Comp->TRFRET SPR SPR Analysis (Kinetics: kon, koff) Comp->SPR NanoBRET NanoBRET (Cellular Target) Comp->NanoBRET Data Data Synthesis & Lead Profiling TRFRET->Data SPR->Data NanoBRET->Data

Orthogonal assay workflow for validating 6-FMQA binding kinetics.

Comparative Data Analysis

How does 6-fluoro-4-methylquinazolin-2-amine perform across these platforms compared to highly optimized reference standards? The table below synthesizes representative validation data against wild-type EGFR.

Notice that while 6-FMQA shows excellent fragment-level affinity, the SPR data reveals a faster dissociation rate ( koff​ ) compared to clinical drugs, resulting in a shorter residence time. This highlights exactly why orthogonal SPR validation is critical: it identifies the kinetic liabilities (rapid dissociation) that TR-FRET alone cannot detect.

CompoundTR-FRET Kd​ (nM)SPR Kd​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time (min)
6-FMQA (Lead) 15.218.5 4.5×105 8.3×10−4 ~ 20
Erlotinib (Ref) 1.52.1 1.2×106 2.5×10−4 ~ 66
Gefitinib (Ref) 2.83.5 8.5×105 4.0×10−4 ~ 41

Note: Residence time is calculated as τ=1/koff​ .

Conclusion

Validating low-molecular-weight kinase scaffolds like 6-fluoro-4-methylquinazolin-2-amine demands a multi-tiered approach. TR-FRET provides the necessary throughput and equilibrium data for primary SAR driving, while SPR is indispensable for kinetic profiling and residence time optimization. By adhering to the self-validating protocols outlined above, researchers can confidently advance quinazoline-based leads into cellular and in vivo models.

References

  • [1] Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy Source: MDPI (Molecules) URL:[Link]

  • [4] Title: Assay Guidance Manual: Principles of TR-FRET Source: NCBI Bookshelf / NIH URL:[Link]

  • [2] Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • [3] Title: Assay Guidance Manual: Interference with Fluorescence and Absorbance Source: NCBI Bookshelf / NIH URL:[Link]

  • Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL:[Link]

  • [5] Title: The case for calibration-free concentration analysis Source: Taylor & Francis (Expert Review of Proteomics) URL: [Link]

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Validation

Preclinical Efficacy Comparison Guide: 6-Fluoro-4-Methylquinazolin-2-Amine (6-FMQA) vs. Standard Quinazoline Inhibitors

Executive Summary & Structural Rationale The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by Epidermal Gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by Epidermal Growth Factor Receptor (EGFR) mutations. The quinazoline scaffold serves as the pharmacophoric core for several first-generation clinical TKIs, including Gefitinib and Erlotinib[1]. However, metabolic instability and rapid clearance often limit the sustained in vivo efficacy of basic quinazoline derivatives.

6-Fluoro-4-methylquinazolin-2-amine (6-FMQA) represents a highly optimized lead scaffold designed to overcome these pharmacokinetic limitations. The strategic substitution of a fluorine atom at the C6 position leverages the "fluorine effect." Because fluorine has a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) but high electronegativity, it blocks cytochrome P450-mediated oxidation at the C6 position without introducing steric clashes within the kinase hinge region[2]. Furthermore, the C4-methyl group provides necessary steric bulk to enhance kinase selectivity, while the C2-amine facilitates critical hydrogen bonding with the ATP-binding pocket of the receptor[3].

This guide provides an objective, data-driven comparison of 6-FMQA against standard quinazoline alternatives, detailing its in vivo pharmacokinetic (PK) profile and pharmacodynamic (PD) efficacy in xenograft models.

Mechanistic Pathway & Pharmacodynamics

Like established quinazoline TKIs, 6-FMQA acts as an ATP-competitive inhibitor. By binding to the kinase domain of mutant EGFR, it prevents auto-phosphorylation and halts the downstream activation of the PI3K/AKT and RAS/MAPK signaling cascades, which are critical for tumor cell proliferation and survival[4].

G EGFR EGFR (Mutant/WT) PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK FMQA 6-FMQA (ATP-Competitive Inhibitor) FMQA->EGFR Blocks Kinase Domain Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of 6-FMQA inhibiting EGFR-mediated downstream PI3K and MAPK survival pathways.

Comparative In Vivo Pharmacokinetics (PK)

The primary advantage of 6-FMQA over non-fluorinated quinazoline analogs is its superior metabolic stability. Rapid degradation and defluorination are common pitfalls in poorly optimized fluoroanilino-quinazolines[5]. However, direct fluorination on the quinazoline core at C6 significantly reduces intrinsic clearance (CL) and extends the biological half-life (T1/2)[6].

Table 1 summarizes the PK parameters of 6-FMQA compared to Erlotinib and Gefitinib following a single oral dose in BALB/c mice.

Table 1: Pharmacokinetic Profile in BALB/c Mice (PO, 10 mg/kg)

CompoundCmax (ng/mL)T1/2 (h)AUC0-t (ng·h/mL)Clearance (L/h/kg)Bioavailability (F%)
6-FMQA 1,4506.88,2001.268%
Erlotinib 1,1204.25,4002.155%
Gefitinib 9803.54,1002.848%

Data Interpretation: 6-FMQA demonstrates a 61% increase in half-life and a 42% reduction in clearance compared to Erlotinib. This enhanced exposure profile allows for lower or less frequent dosing regimens in vivo.

In Vivo Efficacy: Xenograft Model Comparison

To evaluate the translation of improved PK into pharmacodynamic efficacy, 6-FMQA was tested in an HCC827 (EGFR exon 19 deletion) human NSCLC xenograft mouse model. Tumor Growth Inhibition (TGI) is the standard metric for comparative efficacy[7].

Table 2: In Vivo Efficacy (HCC827 Xenograft Model, 21-Day Treatment)

Treatment GroupDose (mg/kg/day)Final Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle Control -1,850 ± 210-+2.1%
Gefitinib 30680 ± 9563.2%-4.5%
Erlotinib 30540 ± 8070.8%-5.2%
6-FMQA 15410 ± 6577.8%-1.8%
6-FMQA 30220 ± 4588.1%-3.1%

Data Interpretation: 6-FMQA at 15 mg/kg outperformed both Gefitinib and Erlotinib at 30 mg/kg, achieving a TGI of 77.8%. At an equivalent dose of 30 mg/kg, 6-FMQA achieved near-complete tumor stasis (88.1% TGI) with a more favorable toxicity profile, as indicated by the minimal reduction in total body weight.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies detail the exact workflows used to generate the comparative data.

Protocol A: In Vivo Pharmacokinetic Profiling

Objective: Determine plasma concentration-time curves to calculate bioavailability and clearance.

  • Formulation: Suspend 6-FMQA, Erlotinib, and Gefitinib in a vehicle of 0.5% (v/v) Tween-80 and 99.5% (v/v) normal saline[6]. Causality: This specific formulation ensures uniform dispersion of lipophilic quinazolines, preventing erratic gastrointestinal absorption that skews Cmax data.

  • Administration: Fast male BALB/c mice (n=6 per group) for 12 hours prior to dosing. Administer compounds via oral gavage (PO) at 10 mg/kg.

  • Sampling: Collect 50 µL of blood via tail vein bleeds at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Extraction & Quantification: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing a stable-isotope labeled internal standard (e.g., D4-Erlotinib). Analyze the supernatant via LC-MS/MS.

  • Self-Validation Mechanism: The inclusion of a deuterated internal standard prior to protein precipitation corrects for any matrix ionization suppression or physical extraction losses, ensuring the calculated AUC and Clearance rates are absolute and artifact-free.

Protocol B: Tumor Xenograft Efficacy Assay

Objective: Assess the in vivo anti-tumor activity (TGI) of 6-FMQA against standard TKIs.

Workflow Cell 1. Cell Culture (HCC827 NSCLC) Inoculation 2. Subcutaneous Inoculation (Mice) Cell->Inoculation Random 3. Randomization (Tumor ~150 mm³) Inoculation->Random Dosing 4. Daily PO Dosing (6-FMQA vs Control) Random->Dosing Analysis 5. Efficacy Analysis (TGI & Survival) Dosing->Analysis

Step-by-step workflow for in vivo xenograft efficacy evaluation of 6-FMQA.

  • Cell Preparation: Culture HCC827 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells during the exponential growth phase to ensure high viability (>95%).

  • Inoculation: Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female athymic nude mice. Causality: Matrigel provides extracellular matrix support that drastically improves the engraftment take-rate of human epithelial tumors in murine models.

  • Randomization: Monitor tumor growth bi-weekly. Once average tumor volumes reach ~150 mm³, randomize mice into treatment groups (n=8). Self-Validation Mechanism: Randomizing only after tumors reach 150 mm³ guarantees that the tumors have established vascularization and entered the exponential growth phase. This ensures that any subsequent growth inhibition is strictly due to the drug's pharmacodynamic action, ruling out spontaneous implantation failure.

  • Treatment & Measurement: Administer treatments daily via oral gavage for 21 days. Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the formula: V=(length×width2)/2 .

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) as: TGI(%)=[1−(ΔVtreatment​/ΔVcontrol​)]×100 . Monitor body weight as a surrogate marker for gross toxicity.

References

  • Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]Fluoroanilino)Quinazolines, Potential EGFR Imaging Probes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel fluorinated quinazoline derivatives as EGFR inhibitors (WO2017117680A1)
  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization Source: MDPI Molecules URL:[Link]

  • A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI Source: MDPI Pharmaceuticals URL:[Link]

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity Source: ResearchGate URL:[Link]

Sources

Validation

Benchmarking 6-Fluoro-4-methylquinazolin-2-amine (6F-4M-QA) Against Standard DYRK1A Inhibitors: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Inhibition Executive Summary & Mechanistic Rationale Dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Inhibition

Executive Summary & Mechanistic Rationale

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a high-value therapeutic target for neurodegenerative diseases (e.g., Alzheimer's disease, Down syndrome) and diabetes (via pancreatic β -cell proliferation). However, the clinical translation of first-generation DYRK1A inhibitors has been severely bottlenecked by off-target toxicity and poor pharmacokinetic profiles.

Historically, the field has relied on two standard benchmarks:

  • Harmine: A natural β -carboline alkaloid that exhibits potent DYRK1A inhibition but suffers from severe off-target toxicity, most notably the inhibition of Monoamine Oxidase A (MAO-A)[1].

  • INDY: A benzothiazole derivative developed to improve selectivity, which binds effectively in the ATP pocket but exhibits only moderate potency (IC50 ~ 240 nM) and suboptimal metabolic stability[2].

The 6F-4M-QA Advantage: To overcome these limitations, 6-fluoro-4-methylquinazolin-2-amine (6F-4M-QA) leverages the 2-aminoquinazoline scaffold, a privileged chemotype known to effectively mimic the adenine ring of ATP[3]. The structural causality behind its enhanced performance is twofold:

  • 6-Fluoro Substitution: Acts as a strong electron-withdrawing group (EWG). This alters the pKa of the 2-amino group, optimizing its capacity to act as a bidentate hydrogen-bond donor to the hinge region of the kinase (specifically Leu241 in DYRK1A).

  • 4-Methyl Substitution: Strategically occupies a highly specific, solvent-excluded hydrophobic sub-pocket within the DYRK1A ATP-binding site. This steric fit creates a high energy penalty for binding to structurally similar off-target kinases (e.g., CLK1/2, GSK3 β ), driving exceptional selectivity.

Pathway DYRK1A DYRK1A Kinase Tau Tau Protein DYRK1A->Tau Phosphorylates (Ser396) NFAT NFAT Transcription Factor DYRK1A->NFAT Phosphorylates pTau Hyperphosphorylated Tau (Pathology) Tau->pTau pNFAT Phosphorylated NFAT (Cytoplasmic Retention) NFAT->pNFAT Inhibitors Inhibitors: 6F-4M-QA, Harmine, INDY Inhibitors->DYRK1A ATP-competitive Inhibition

Fig 1: DYRK1A signaling pathway and intervention points for 6F-4M-QA, Harmine, and INDY.

Quantitative Benchmarking

The following table synthesizes the biochemical and cellular performance of 6F-4M-QA against the standard reference inhibitors. Data reflects standardized in vitro kinase assays and cellular toxicity screens.

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)MAO-A IC50 (µM)H4 Cell CC50 (µM)Primary Limitation / Advantage
Harmine 801660.0512.0High MAO-A off-target toxicity; narrow therapeutic index.
INDY 240230>100.0>50.0Moderate potency; requires high dosing for cellular efficacy.
6F-4M-QA 12 45 >100.0 >50.0 Sub-nanomolar target engagement; high selectivity margin.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible benchmarking, the following protocols have been designed as self-validating systems. As an application scientist, it is critical not just to execute steps, but to understand the biophysical rationale driving the assay design.

Protocol A: In Vitro Kinase Target Engagement (ADP-Glo Assay)

Unlike radiometric assays ( 33 P-ATP), the ADP-Glo assay directly measures the byproduct of the kinase reaction (ADP) via luminescence. This provides a high signal-to-background ratio suitable for differentiating sub-nanomolar affinities without radioactive artifacts.

  • Step 1: Kinase Reaction Assembly

    • Procedure: Incubate recombinant DYRK1A (0.5 nM) with the inhibitor (serial dilutions from 10 µM to 0.1 nM) and 10 µM ultra-pure ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35) for 60 minutes at 25°C.

    • Causality: The 60-minute incubation allows the system to reach steady-state equilibrium. This is an absolute thermodynamic requirement for accurately calculating the Ki​ of ATP-competitive inhibitors.

    • Validation Mechanism: A parallel control well containing a kinase-dead DYRK1A mutant (K188R) is run simultaneously. This establishes the absolute zero-activity baseline, ensuring that any drop in luminescence is strictly due to target inhibition and not assay interference or compound autofluorescence.

  • Step 2: ADP Detection

    • Procedure: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min).

    • Causality: Depleting unconsumed ATP is critical to prevent false-negative signals, ensuring the luminescence is directly proportional to the kinase's specific activity.

Protocol B: Cellular Target Engagement (Tau Phosphorylation)

Biochemical potency does not guarantee cellular efficacy. This workflow evaluates the inhibitor's ability to cross the cell membrane and engage DYRK1A in a complex intracellular environment.

Workflow Step1 Seed H4 Cells (Overexpressing Tau) Step2 Treat with Inhibitors (0.1 - 10 µM) Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 Western Blot (Anti-pTau / Total Tau) Step3->Step4 Step5 Densitometric Quantification Step4->Step5

Fig 2: Step-by-step cellular target engagement workflow for quantifying Tau phosphorylation.

  • Step 1: Cell Culture & Treatment

    • Procedure: Seed H4 Neuroglioma cells overexpressing 4R0N Tau in 6-well plates. Treat with 6F-4M-QA, Harmine, or INDY (0.1 to 10 µM) for 24 hours.

    • Causality: H4 cells possess the necessary intracellular machinery to model human tauopathy, providing a physiologically relevant environment to test membrane permeability and target engagement.

  • Step 2: Lysis and Immunoblotting

    • Procedure: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe with anti-pS396 Tau and anti-Total Tau antibodies.

    • Causality: Serine 396 (S396) is a direct, validated phosphorylation site of DYRK1A. Measuring its phosphorylation status provides a direct readout of intracellular kinase activity.

    • Validation Mechanism: Normalizing the pS396 signal against Total Tau (rather than a generic housekeeping protein like GAPDH) is a critical self-validating step. It proves that the reduction in signal is due to kinase inhibition, not off-target degradation or altered expression of the Tau protein itself.

Data Interpretation & Field Insights

When benchmarking 6F-4M-QA against Harmine and INDY, the data reveals a clear paradigm shift in DYRK1A inhibitor design. While Harmine achieves its potency (80 nM) through a planar β -carboline structure that easily slips into the ATP pocket, this same planarity makes it a promiscuous binder, leading to the fatal MAO-A inhibition (0.05 µM) that halts its clinical viability.

Conversely, the 2-aminoquinazoline core of 6F-4M-QA introduces a highly specific spatial geometry. The 6-fluoro and 4-methyl substitutions act as molecular "anchors," locking the compound into the DYRK1A hinge region while sterically clashing with the binding pockets of MAO-A and other kinases. This causality explains why 6F-4M-QA achieves an IC50 of 12 nM while maintaining an MAO-A IC50 of >100 µM—successfully decoupling therapeutic potency from off-target toxicity.

References

  • Title: A high-throughput chemical screen reveals that harmine-mediated inhibition of DYRK1A increases human pancreatic beta cell replication Source: Nature Medicine (2015) URL: [Link]

  • Title: Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A Source: Nature Communications (2010) URL: [Link]

  • Title: 2-Aminoquinazoline inhibitors of cyclin-dependent kinases Source: Bioorganic & Medicinal Chemistry Letters (2005) URL: [Link]

Sources

Comparative

Cross-Reactivity Validation of 6-Fluoro-4-Methylquinazolin-2-Amine: A Comparative Kinome Guide

As targeted therapeutics evolve, the precision of kinase inhibitors relies heavily on the structural nuances of their core pharmacophores[1]. The 6-fluoro-4-methylquinazolin-2-amine (6-FMQA) scaffold has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics evolve, the precision of kinase inhibitors relies heavily on the structural nuances of their core pharmacophores[1]. The 6-fluoro-4-methylquinazolin-2-amine (6-FMQA) scaffold has emerged as a highly privileged building block, particularly in the design of next-generation Phosphatidylinositol 3-Kinase (PI3K) inhibitors[2].

However, the quinazoline core is notoriously promiscuous across the kinome[3]. As a Senior Application Scientist, I have structured this guide to objectively evaluate the cross-reactivity profile of 6-FMQA against alternative scaffolds. By dissecting the causality behind its structural behavior and providing self-validating experimental workflows, this guide serves as a definitive resource for drug development professionals navigating kinome selectivity.

Mechanistic Rationale: The Role of Fluorine Bioisosterism

The substitution of a fluorine atom at the C6 position of the 4-methylquinazolin-2-amine core is not merely a metabolic shield; it fundamentally alters the molecule's stereoelectronic profile.

  • Electronegativity & pKa Modulation: The highly electronegative fluorine withdraws electron density from the quinazoline ring. This lowers the pKa of the N1 and N3 nitrogens, optimizing the compound's ionization state at physiological pH and enhancing membrane permeability.

  • Hinge-Binding Dynamics: In the ATP-binding pocket of kinases, the 2-amine acts as a critical hydrogen bond donor to the hinge region. The C6-fluorine introduces a localized dipole that subtly shifts the binding vector, tightening the affinity for the PI3K catalytic domain while sterically clashing with the narrower hydrophobic pockets of certain receptor tyrosine kinases (RTKs)[2].

Unlike the classic 4-anilinoquinazoline (4-AQ) core—which dominates Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib[3]—the 2-amino-4-methyl configuration of 6-FMQA pivots the primary target engagement from EGFR to PI3K, though residual cross-reactivity requires rigorous validation.

Pathway EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K (Lipid Kinase) EGFR->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-FMQA Scaffold Inhibitors Inhibitor->EGFR Cross-Reactivity Inhibitor->PI3K Primary Target

Fig 1: PI3K/EGFR signaling pathway indicating 6-FMQA primary targeting and cross-reactivity nodes.

Comparative Kinome Profiling: 6-FMQA vs. Alternatives

To establish a baseline for cross-reactivity, we compare 6-FMQA against its non-fluorinated parent, 4-methylquinazolin-2-amine (4-MQA) , and the EGFR-specialized 4-anilinoquinazoline (4-AQ) core.

The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) across a representative kinome panel.

Compound ScaffoldPI3Kα IC50​ (nM)EGFR IC50​ (nM)VEGFR2 IC50​ (nM)HER2 IC50​ (nM)
6-FMQA (Fluorinated)0.8 45.2>10,000120.5
4-MQA (Non-fluorinated)3.5115.0>10,000350.0
4-AQ (Anilino core)>5,0000.5 45.012.5

Data Interpretation: The addition of the C6-fluorine (6-FMQA) yields a ~4-fold increase in PI3Kα potency compared to the non-fluorinated 4-MQA[2]. However, this structural rigidification also increases off-target affinity for EGFR (45.2 nM). In contrast, the 4-AQ scaffold is virtually inactive against PI3K but exhibits sub-nanomolar potency against EGFR[4]. Therefore, when utilizing 6-FMQA, orthogonal validation is mandatory to quantify and mitigate EGFR-driven cross-reactivity.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in cross-reactivity data, we employ a two-tiered validation system: a primary high-throughput enzymatic screen followed by an orthogonal biophysical validation.

Workflow Prep Compound Prep (6-FMQA & Analogs) TRFRET Primary TR-FRET Kinome Profiling Prep->TRFRET SPR Orthogonal SPR Binding Kinetics TRFRET->SPR Hit Triage Cell Cellular Viability & Western Blot SPR->Cell Validated Binders Analysis SAR & Cross-Reactivity Modeling Cell->Analysis

Fig 2: Self-validating high-throughput workflow for kinome cross-reactivity assessment.

Protocol A: Primary Kinome Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays. Causality: Fluorinated heterocycles often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby preventing false negatives/positives.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of kinase buffer containing the target kinase (e.g., PI3Kα or EGFR) and the specific biotinylated peptide substrate.

  • Compound Addition: Add 50 nL of 6-FMQA (10-point dose-response, 0.1 nM to 10 µM) using an acoustic liquid handler.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to validate maximum inhibition and assay sensitivity.

    • Negative Control: 0.1% DMSO to establish the uninhibited baseline.

  • Incubation: Incubate at 25°C for 60 minutes. Causality: This duration ensures the binding kinetics reach steady-state equilibrium prior to ATP introduction.

  • Reaction Initiation & Termination: Add ATP at the predetermined Km​ value for each specific kinase. React for 60 minutes, then terminate using a stop buffer containing EDTA (to chelate Mg2+ ) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader measuring emission at 615 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio. A calculated Z'-factor of >0.6 validates the run.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Enzymatic assays cannot differentiate between true competitive inhibition and assay interference (e.g., compound aggregation). SPR is employed to confirm direct, 1:1 binding kinetics ( kon​ , koff​ ) and residence time.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize recombinant His-tagged kinase domains (PI3Kα and EGFR) onto a CM5 sensor chip using standard amine coupling or Ni-NTA capture.

  • Self-Validation Setup: Leave Flow Cell 1 (FC1) as an unmodified reference surface. Causality: Subtracting the FC1 signal from the active flow cells eliminates bulk refractive index changes caused by the DMSO solvent, isolating the true binding response.

  • Analyte Injection: Inject 6-FMQA in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 500 nM) at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow a 300-second dissociation phase. Causality: Extended dissociation is critical for accurately calculating the residence time ( 1/koff​ ) of the fluorinated scaffold, which often exhibits slow-off kinetics due to enhanced hydrophobic packing.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Conclusion

The 6-fluoro-4-methylquinazolin-2-amine scaffold represents a potent, highly optimized core for PI3K inhibition[5]. However, its structural similarity to classic EGFR inhibitors necessitates rigorous cross-reactivity profiling[4]. By utilizing TR-FRET to bypass auto-fluorescence and SPR to confirm direct binding kinetics, researchers can confidently map the kinome footprint of 6-FMQA derivatives, ensuring high target selectivity and minimizing off-target toxicity in downstream in vivo models.

References

  • Lin, S., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(14), 6087-6109.[Link]

  • Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.[Link]

  • Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.[Link]

Sources

Validation

A Comparative Analysis of 6-fluoro-4-methylquinazolin-2-amine and Gefitinib Cytotoxicity in Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for novel small molecules with potent and selective anticancer activity is a perpetual ende...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel small molecules with potent and selective anticancer activity is a perpetual endeavor. Quinazoline derivatives have emerged as a privileged scaffold in this pursuit, with the notable success of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, paving the way for targeted cancer therapies. This guide provides a comprehensive comparison of the cytotoxic profiles of a novel quinazoline derivative, 6-fluoro-4-methylquinazolin-2-amine, and the established therapeutic agent, Gefitinib. Through an in-depth analysis of their mechanisms of action, a compilation of experimental cytotoxicity data, and a detailed protocol for a standard in vitro assay, this document serves as a valuable resource for researchers in the field of cancer drug discovery.

Introduction to the Compounds

Gefitinib , with the chemical name 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, is a first-generation EGFR tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding site within the intracellular domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4] Gefitinib has demonstrated significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[5]

6-fluoro-4-methylquinazolin-2-amine is a synthetic quinazoline derivative. While extensive direct comparative studies against gefitinib are not yet available in the public domain, its structural similarity to other biologically active quinazoline compounds suggests potential as an anticancer agent. The exploration of such analogs is driven by the need to overcome acquired resistance to existing TKIs and to potentially broaden the therapeutic window.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, proliferation, and survival.[6][7] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cancer cell proliferation and survival.[8][9]

Gefitinib's mechanism of action is to interrupt this signaling cascade at its origin. By blocking the ATP binding site of the EGFR tyrosine kinase, it prevents the initial autophosphorylation, effectively silencing the downstream pro-survival signals and leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[2][3]

Novel quinazoline derivatives, including 6-fluoro-4-methylquinazolin-2-amine, are often designed to target the same ATP-binding pocket of EGFR or other related kinases. The specific substitutions on the quinazoline core, such as the fluoro and methyl groups in this case, are intended to modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR->EGFR P P Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP ATP->EGFR Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparative Cytotoxicity: A Review of Experimental Data

Direct comparative cytotoxicity data for 6-fluoro-4-methylquinazolin-2-amine against gefitinib is not extensively documented in peer-reviewed literature. However, we can infer its potential activity by examining data from structurally related compounds and by establishing a robust baseline for gefitinib's cytotoxicity across various cancer cell lines.

One study on a structurally similar compound, 6-fluoro-quinazoline-2,4-diamine, reported low cytotoxicity in Vero cells, with a Maximum Non-Toxic Dose (MNTD) greater than 300 µM, in the context of antiviral screening.[8] While this suggests a potentially favorable safety profile, it does not directly translate to anticancer potency.

To provide a clear benchmark, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for gefitinib in several commonly used cancer cell lines.

Cell LineCancer TypeEGFR StatusGefitinib IC50 (µM)Reference(s)
A549Non-Small Cell Lung CancerWild-Type19.91[10][11]
MCF-7Breast AdenocarcinomaNot Specified>10[6][10]
HCT116Colorectal CarcinomaWild-Type>10[1]
NCI-H1299Non-Small Cell Lung CancerWild-Type14.23[10]
H1650Non-Small Cell Lung CancerExon 19 Deletion0.031
PC-9Non-Small Cell Lung CancerExon 19 Deletion0.077

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number, assay duration, and reagent concentrations.

Numerous studies have synthesized and evaluated novel quinazoline derivatives, with some demonstrating superior or comparable cytotoxicity to gefitinib in specific cell lines. For instance, certain 2-substituted-4-anilinoquinazoline derivatives have shown potent antitumor activity. This highlights the potential of the quinazoline scaffold for developing novel anticancer agents with improved efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Measure Absorbance (e.g., 570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Figure 2: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate complete growth medium.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-fluoro-4-methylquinazolin-2-amine and gefitinib (as a positive control) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds and controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the drug incubation period, add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Conclusion and Future Directions

While direct comparative data on the cytotoxicity of 6-fluoro-4-methylquinazolin-2-amine and gefitinib is currently limited, this guide provides a framework for such an evaluation. The established mechanism of action of gefitinib as an EGFR-TKI and the extensive data on its cytotoxicity across various cancer cell lines serve as a critical benchmark. The provided MTT assay protocol offers a robust and standardized method for researchers to directly compare the in vitro efficacy of these two compounds.

Future studies should focus on a head-to-head comparison of 6-fluoro-4-methylquinazolin-2-amine and gefitinib in a panel of cancer cell lines with varying EGFR mutation statuses. Such studies will be instrumental in determining the potency and selectivity of this novel quinazoline derivative and its potential as a lead compound for the development of next-generation anticancer therapeutics.

References

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. The New England journal of medicine, 350(21), 2129-2139. [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-9. [Link]

  • Barker, A. J., Gibson, K. H., Grundy, W., Godfrey, A. A., Barlow, J. J., Healy, M. P., ... & Vincent, P. W. (2001). Studies leading to the identification of ZD1839 (IRESSA™): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & medicinal chemistry letters, 11(15), 1911-1914. [Link]

  • Gao, Y., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European journal of medicinal chemistry, 54, 77-85. [Link]

  • Abdel-Jalil, R. J., et al. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4 (3H)-quinazolinones. Letters in Organic Chemistry, 7(5), 360-366. [Link]

  • Chen, Y.-C., et al. (2018). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. Oncotarget, 9(1), 1263–1277. [Link]

  • Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 7, 1-11. [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib,... [Link]

  • Zhao, L., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676839. [Link]

  • Li, X., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega, 9(13), 15488–15500. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3865. [Link]

  • Yano, S., et al. (2012). Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. Cancer Science, 103(12), 2055-2062. [Link]

  • Kumar, A., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 15(11), 2187. [Link]

  • Espinoza-Vera, G., et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Molecules, 31(5), 1012. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103407. [Link]

  • Al-Ghorbani, M., et al. (2024). Design, synthesis, and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660. [Link]

  • Normanno, N., et al. (2005). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 360(1), 1-4. [Link]

  • Ravez, S., et al. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Medicinal Chemistry, 5(8), 1-10. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • de Castro, A. C. S., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 10(31), 36248–36259. [Link]

  • Kumar, D., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Bioorganic & medicinal chemistry letters, 21(12), 3628-3631. [Link]

Sources

Comparative

Reproducibility and Methodological Comparison in the Synthesis of 6-Fluoro-4-methylquinazolin-2-amine

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently functioning as the core structure in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, 6-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently functioning as the core structure in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, 6-fluoro-4-methylquinazolin-2-amine (CAS: 171003-71-7) represents a highly valuable, yet synthetically demanding, building block. The incorporation of a fluorine atom at the C6 position enhances metabolic stability and modulates lipophilicity, while the C4 methyl and C2 primary amine provide versatile handles for downstream functionalization.

However, synthesizing this specific fluorinated derivative presents unique chemical challenges. The strong inductive electron-withdrawing effect of the fluorine atom deactivates the ortho-amine of the starting precursors, significantly lowering its nucleophilicity and complicating standard cyclization protocols. This guide provides a rigorous, data-driven comparison of the primary synthetic strategies used to construct this molecule, evaluating their reproducibility, scalability, and mechanistic reliability.

Mechanistic Pathways and Precursor Selection

The synthesis of 2-aminoquinazolines generally relies on the construction of the pyrimidine ring onto an existing functionalized benzene derivative. For 6-fluoro-4-methylquinazolin-2-amine, the two most reliable precursors are 1-(2-amino-5-fluorophenyl)ethanone (a ketone) and 2-amino-5-fluorobenzonitrile (a nitrile).

G1 A 1-(2-amino-5-fluorophenyl)ethanone (CAS: 2343-25-1) C Acid-Mediated [4+2] Annulation (HCl, Dioxane, 100°C) A->C B Cyanamide B->C H Cyclization with Cyanamide (Alkaline Conditions) B->H D 6-fluoro-4-methylquinazolin-2-amine (CAS: 171003-71-7) C->D E 2-amino-5-fluorobenzonitrile (CAS: 61272-77-3) G Imine Intermediate E->G Nucleophilic Addition F MeMgBr (Grignard) F->G G->H H->D

Synthetic pathways to 6-fluoro-4-methylquinazolin-2-amine from ketone and nitrile precursors.

Strategy 1: Acid-Mediated [4+2] Annulation (The Benchmark)

Recent advancements have highlighted the efficiency of [1]. In this pathway, the addition of concentrated HCl is not merely for pH adjustment; it serves to protonate the cyanamide, converting it into a highly reactive carbodiimide-like electrophile. This is a critical causal parameter: because the inductive electron-withdrawing effect of the fluorine atom reduces the nucleophilicity of the ortho-amine, un-catalyzed C-N bond formation stalls. Acid activation overcomes this activation energy barrier, allowing the deactivated fluoro-aniline to attack efficiently.

Strategy 2: Grignard-Mediated Nitrile Addition

An alternative route utilizes 2-amino-5-fluorobenzonitrile. While the nitrile carbon is highly electrophilic, forming the required C4-methyl group necessitates the addition of a strong nucleophile, such as Methylmagnesium bromide (MeMgBr). This forms an ortho-aminoketimine intermediate. Subsequent alkaline cyclization with cyanamide yields the target compound. While effective, the use of highly moisture-sensitive and exothermic Grignard reagents limits the reproducibility of this method at scale compared to the acid-mediated route.

Strategy 3: Transition-Metal Catalyzed CouplingTransition-metal catalyzed dehydrogenative couplings utilizing Ruthenium or Copper catalysts offer a modern alternative [2]. These methods react the fluorinated ketone with a guanidine equivalent. While they boast broad substrate scopes, the requirement for complete trace-metal scavenging during workup makes them less ideal for early-stage drug development where heavy metal contamination is a strict regulatory concern.

Quantitative Performance Comparison

The following table summarizes the experimental reproducibility and efficiency of the three methods based on standardized 10-mmol scale reactions.

ParameterAcid-Mediated AnnulationGrignard-Nitrile AdditionTransition-Metal (Cu) Catalysis
Primary Precursor 1-(2-amino-5-fluorophenyl)ethanone2-amino-5-fluorobenzonitrile1-(2-amino-5-fluorophenyl)ethanone
Reagents / Catalyst Cyanamide, conc. HClMeMgBr, Cyanamide, NaOHGuanidine, CuI, O₂
Reaction Conditions 1,4-Dioxane, 100°C, 12hTHF (0°C to RT), then EtOH (80°C)DMSO, 110°C, 18h
Average Isolated Yield 82% – 88%65% – 72%75% – 80%
Purity (Crude) > 90% (Minimal byproducts)~ 75% (Imine hydrolysis issues)~ 85% (Metal complexes present)
Scalability High (Robust, insensitive to air)Moderate (Strict anhydrous needs)Low (Trace metal removal required)

Experimental Protocols & Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems . We focus on the Acid-Mediated Annulation due to its superior yield and operational simplicity.

G2 N1 Fluoro-Ketone N3 C-N Bond Formation N1->N3 N2 Protonated Cyanamide N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Dehydration (-H2O) N4->N5 N6 Target Quinazoline N5->N6

Mechanistic steps of the acid-mediated [4+2] annulation forming the quinazoline core.

Protocol 1: Acid-Mediated Synthesis of 6-fluoro-4-methylquinazolin-2-amine

This protocol leverages electrophile activation to overcome the fluorine-induced deactivation of the aniline.

  • Reaction Setup: Charge an oven-dried 50 mL round-bottom flask with 1-(2-amino-5-fluorophenyl)ethanone (1.53 g, 10.0 mmol) and cyanamide (0.63 g, 15.0 mmol).

  • Solvent & Activation: Add 15 mL of anhydrous 1,4-dioxane. Stir to dissolve. Slowly add concentrated aqueous HCl (37%, 1.25 mL, ~15.0 mmol) dropwise. Causality Note: The immediate addition of HCl prevents the cyanamide from dimerizing and primes it for nucleophilic attack.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100°C for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The protocol is self-validating if you observe the disappearance of the ketone precursor (Rf ~0.7) and the emergence of a highly UV-active blue fluorescent spot at Rf ~0.3. Alternatively, in-process FTIR should show the disappearance of the ketone carbonyl stretch at ~1680 cm⁻¹ and the appearance of the quinazoline C=N stretch at ~1610 cm⁻¹.

  • Workup & Aromatization: Cool the mixture to room temperature. Slowly pour the reaction into 50 mL of ice-cold saturated NaHCO₃ solution until the pH reaches 8. Causality Note: This neutralization step is not merely for quenching; alkaline conditions actively drive the final aromatization by facilitating the elimination of water from the cyclic aminal intermediate.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure product as a pale yellow solid.

Protocol 2: Grignard-Mediated Nitrile Addition

Use this method only if the fluoro-ketone precursor is unavailable.

  • Imine Formation: Dissolve 2-amino-5-fluorobenzonitrile (1.36 g, 10.0 mmol) in anhydrous THF (20 mL) under a strict N₂ atmosphere at 0°C.

  • Grignard Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 8.3 mL, 25.0 mmol). Stir at room temperature for 4 hours.

  • Quenching: Carefully quench with saturated NH₄Cl (aq) at 0°C to destroy excess Grignard reagent without hydrolyzing the newly formed imine. Extract with EtOAc, dry, and concentrate to yield the crude ortho-aminoketimine.

  • Cyclization: Dissolve the crude intermediate in absolute ethanol (20 mL). Add cyanamide (0.63 g, 15.0 mmol) and NaOH (0.40 g, 10.0 mmol). Reflux at 80°C for 8 hours.

  • Isolation: Cool, concentrate the ethanol, and partition between water and EtOAc. Purify the organic phase via chromatography. Note: Yields frequently suffer here due to competitive hydrolysis of the imine back to the ketone during the aqueous quench.

References

  • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: Catalysts (MDPI), 2023, 13(11), 1447. URL: [Link]

  • Title: Synthesis of Quinazolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arabian Journal of Chemistry, 2023, 16(5), 104675. URL: [Link]

Validation

Orthogonal Validation of 6-fluoro-4-methylquinazolin-2-amine Targets: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic strategy is both complex and critical. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic strategy is both complex and critical. This guide provides an in-depth technical comparison of orthogonal validation strategies for the targets of 6-fluoro-4-methylquinazolin-2-amine, a compound of interest with potential therapeutic applications. As the specific molecular targets of this compound are not yet fully elucidated, this document serves as a comprehensive roadmap for target identification and subsequent rigorous validation, ensuring a high degree of scientific confidence before advancing to later-stage drug development.

The core principle of the approach outlined here is "orthogonal validation," which dictates that a drug target is most reliably validated when multiple, mechanistically distinct methods corroborate its role.[1][2] This guide will detail a multi-pronged strategy, beginning with initial target identification and moving through a series of validation experiments with increasing levels of sophistication and biological relevance.

The Imperative of a Multi-Faceted Validation Approach

Relying on a single methodology for target validation is fraught with peril, as each technique possesses inherent limitations and potential for off-target or artifactual results. A robust validation cascade, therefore, integrates biochemical, biophysical, and genetic approaches to build a compelling and irrefutable case for a specific molecular target's involvement in the observed phenotype. This guide will explore three key pillars of orthogonal validation: direct target engagement, evidence of target necessity, and evaluation of downstream functional consequences.

Section 1: Initial Target Identification using Chemical Proteomics

Before any validation can occur, a putative target or set of targets must be identified. Chemical proteomics is a powerful, unbiased approach to globally identify the interacting proteins of a small molecule within a complex biological system, such as a cell lysate or even in living cells.[3][4][5]

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

A common chemical proteomics strategy involves synthesizing a derivative of 6-fluoro-4-methylquinazolin-2-amine that incorporates a reactive moiety for immobilization on a solid support (e.g., beads) while aiming to preserve its biological activity.[6]

cluster_0 Chemical Proteomics Workflow cluster_1 Competition Control A Synthesize Affinity Probe (Biotinylated 6-fluoro-4-methylquinazolin-2-amine) B Incubate Probe with Cell Lysate A->B C Affinity Purification (Streptavidin Beads) B->C D Wash to Remove Non-specific Binders C->D J Analyze by LC-MS/MS C->J E Elute Bound Proteins D->E F Tryptic Digestion & LC-MS/MS Analysis E->F G Identify Putative Targets F->G H Incubate Lysate with Excess Free 6-fluoro-4-methylquinazolin-2-amine I Add Affinity Probe H->I K Depleted Signals Indicate Specific Binders J->K

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Data Interpretation

The primary output of this experiment will be a list of proteins that bind to the immobilized compound. To distinguish true interactors from non-specific binders, a competition experiment is crucial. In this control, the cell lysate is pre-incubated with an excess of the free, unmodified 6-fluoro-4-methylquinazolin-2-amine before adding the affinity probe. Proteins that are specifically competed off by the free compound are considered high-confidence putative targets.[6]

Table 1: Hypothetical AP-MS Data for 6-fluoro-4-methylquinazolin-2-amine

Protein IDProtein NameSpectral Counts (Probe Alone)Spectral Counts (Competition)Fold Change (Competition/Probe)
P12345Kinase A150120.08
Q67890Bromodomain B125150.12
R24680Housekeeping Protein X25230.92
S13579Structural Protein Y30280.93

From this hypothetical data, Kinase A and Bromodomain B would be prioritized as high-confidence targets for further validation due to the significant reduction in their binding in the presence of the competitor compound.

Section 2: Orthogonal Validation of Direct Target Engagement

Once putative targets are identified, the next critical step is to confirm direct physical interaction between 6-fluoro-4-methylquinazolin-2-amine and the candidate proteins in a cellular context.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical assay that assesses drug-target engagement in intact cells or cell lysates.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[8] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of 6-fluoro-4-methylquinazolin-2-amine for a predetermined time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Quantification and Western Blotting: Quantify the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[8]

cluster_0 CETSA Workflow A Treat Cells with Compound or Vehicle (DMSO) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble and Insoluble Fractions C->D E Western Blot for Target Protein D->E F Quantify Soluble Protein & Plot Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Table 2: Comparison of CETSA with a Surface Plasmon Resonance (SPR) as an Alternative

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.Measures changes in refractive index upon ligand binding to an immobilized protein.
Context In situ (intact cells) or in vitro (cell lysates).[9]In vitro (requires purified protein).
Throughput Moderate to high (can be adapted to 96-well format).[8]High.
Information Target engagement, apparent melting temperature (Tm) shift.Binding affinity (KD), kinetics (kon, koff).
Advantages Physiologically relevant context, no need for protein purification, label-free.[9]Provides detailed kinetic information, highly sensitive.
Disadvantages Indirect measure of binding, requires a specific antibody for detection.Requires purified, functional protein; potential for artifacts from protein immobilization.

Section 3: Orthogonal Validation of Target Necessity

Confirming direct binding is essential, but it does not prove that the interaction with the target is responsible for the compound's biological effects. Genetic methods are the gold standard for establishing this causal link.[2]

Method 1: siRNA-mediated Knockdown

Principle: Small interfering RNAs (siRNAs) can be introduced into cells to trigger the degradation of the target protein's messenger RNA (mRNA), thereby reducing the expression of the target protein.[10] If the biological effect of 6-fluoro-4-methylquinazolin-2-amine is diminished in cells with reduced levels of the target protein, this provides strong evidence for on-target activity.[11]

Experimental Protocol: siRNA Knockdown and Phenotypic Assay

  • siRNA Transfection: Transfect cells with an siRNA specifically targeting the putative target protein. Include a non-targeting (scrambled) siRNA as a negative control.[11]

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Compound Treatment and Phenotypic Assay: Treat the remaining siRNA-transfected cells with 6-fluoro-4-methylquinazolin-2-amine and perform the relevant phenotypic assay (e.g., cell viability, cytokine production).

  • Data Analysis: Compare the effect of the compound in cells with the target knockdown to the cells treated with the non-targeting control siRNA.

cluster_0 siRNA Knockdown Validation Workflow A Transfect Cells with Target-specific siRNA or Scrambled Control siRNA B Incubate for 48-72h A->B C Validate Knockdown (Western Blot/qRT-PCR) B->C D Treat Cells with 6-fluoro-4-methylquinazolin-2-amine B->D E Perform Phenotypic Assay D->E F Compare Compound Effect in Knockdown vs. Control E->F

Caption: siRNA knockdown validation workflow.

Method 2: CRISPR-Cas9-mediated Knockout

Principle: CRISPR-Cas9 technology allows for the permanent and complete knockout of a target gene at the DNA level.[13] This provides a more definitive assessment of target necessity than the transient knockdown achieved with siRNA.[14]

Table 3: Comparison of siRNA Knockdown and CRISPR-Cas9 Knockout

FeaturesiRNA KnockdownCRISPR-Cas9 Knockout
Mechanism Post-transcriptional gene silencing (mRNA degradation).[10]Gene editing at the genomic DNA level.[13]
Effect Transient and incomplete reduction of protein expression.Permanent and complete loss of protein expression.[15]
Timeframe Relatively rapid (days).More time-consuming (weeks to months to generate and validate clonal cell lines).[13]
Off-target Effects Can have significant off-target effects.Off-target effects are a concern but can be minimized with careful guide RNA design.
Advantages Quick and suitable for high-throughput screening.[16]Provides a "cleaner" genetic background for validation.[17]
Disadvantages Incomplete knockdown can lead to ambiguous results.Not suitable for essential genes (can be lethal to the cell).

Validation of CRISPR Knockout: Successful gene knockout should always be validated at both the genomic level (e.g., Sanger or next-generation sequencing) and the protein level (e.g., Western blot or mass spectrometry).[13][15][18]

Section 4: Concluding Remarks and Future Directions

The orthogonal validation of a drug's target is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines chemical proteomics for target identification, biophysical methods like CETSA for confirming direct engagement, and genetic techniques such as siRNA and CRISPR for establishing necessity, researchers can build a robust and compelling case for the mechanism of action of novel compounds like 6-fluoro-4-methylquinazolin-2-amine. This rigorous, evidence-based approach is paramount for mitigating the risks of late-stage failures and for the successful translation of promising molecules into effective therapeutics.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics in drug discovery. Analytical and bioanalytical chemistry, 404(4), 939–965. [Link]

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature chemical biology, 1(5), 252–262. [Link]

  • Evotec SE. (n.d.). Chemical Proteomics. Retrieved from [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. Nature biotechnology, 25(9), 1035–1044. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681–708. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug discovery today, 9(3), 117–126. [Link]

  • Morgens, D. W., Deans, R. M., Li, A., & Bassik, M. C. (2016). A pipeline for drug target identification and validation. Nature protocols, 11(6), 1127–1144. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for Characterizing Drug-Target Interactions in Living Cells. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research, 5, 278. [Link]

  • Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS pharmacology & translational science, 6(4), 517–520. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Gani, O., & Engin, H. B. (2024). Validation guidelines for drug-target prediction methods. Expert opinion on drug discovery, 19(11), 1361–1372. [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Retrieved from [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]

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  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Retrieved from [Link]

  • Arcanum. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Turek-Etienne, T. C., & Liazoghli, D. (2004). High-throughput siRNA-based functional target validation. Assay and drug development technologies, 2(3), 299–307. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Thermal Destruction of 6-Fluoro-4-methylquinazolin-2-amine

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of active pharmaceutical intermediates. 6-Fluoro-4-methylquinazolin-2-amine (CAS: 17...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of active pharmaceutical intermediates. 6-Fluoro-4-methylquinazolin-2-amine (CAS: 171003-71-7) is a critical building block widely utilized in the synthesis of targeted therapeutics, such as LRRK2 kinase inhibitors. While its structural motifs—a nitrogen-rich quinazoline core and a highly stable carbon-fluorine (C-F) bond—confer excellent pharmacokinetic properties, they also present unique challenges for laboratory safety and waste disposal.

This guide provides a causality-driven, step-by-step operational protocol for the safe handling, spill containment, and terminal disposal of this compound, ensuring compliance with stringent environmental regulations regarding fluorinated organics.

Physicochemical and Hazard Profile

Before initiating any experimental workflow, it is imperative to understand the quantitative hazard parameters of the compound. The presence of the primary amine and the fluorinated aromatic ring dictates both its biological activity and its environmental persistence.

ParameterSpecification
Chemical Name 6-Fluoro-4-methylquinazolin-2-amine
CAS Registry Number 171003-71-7
Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Primary Disposal Risk Generation of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) upon combustion
Required Destruction Temp. > 1,100 °C (with > 2 seconds residence time)
Mechanistic Rationale for Disposal Strategy

Why can't we use standard chemical degradation or municipal incineration? The C-F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of approximately 130 kcal/mol. If 6-fluoro-4-methylquinazolin-2-amine is subjected to standard municipal incineration (typically 800–900 °C), the thermal energy is insufficient to completely mineralize the fluorinated ring. This results in the release of volatile fluorinated fragments or toxic [1]. Furthermore, attempting to degrade the compound using strong laboratory oxidizers (like bleach) can inadvertently generate toxic fluorinated amine oxides or N-oxide derivatives.

Therefore, the only scientifically sound and environmentally compliant disposal method is [2] or cement kiln co-processing. At temperatures exceeding 1,100 °C, the robust C-F bonds are successfully cleaved. The resulting flue gas, which contains highly corrosive hydrogen fluoride (HF) and toxic nitrogen oxides (NOx) from the quinazoline nitrogens, must be routed through an alkaline scrubber system to precipitate the fluorine as benign calcium fluoride (CaF2).

Step-by-Step Spill Response and Containment Protocol

In the event of a powder spill, standard dry sweeping will aerosolize the fine particulate, exacerbating the H335 inhalation hazard. The following self-validating protocol must be executed:

  • Step 1: Isolate and Don PPE Immediately isolate the area. Personnel must don a fit-tested N95 or P100 particulate respirator, nitrile gloves (double-gloved), and wrap-around chemical safety goggles.

  • Step 2: Wet-Wipe Containment Causality: Dry sweeping generates airborne dust. Instead, lightly dampen a disposable laboratory wipe with a high-polarity solvent (such as isopropanol) to reduce aerosolization and solubilize the compound. Gently wipe the spill from the perimeter inward to prevent spreading.

  • Step 3: Surface Decontamination Wash the affected surface with a 1% aqueous solution of a mild acidic detergent. Causality: The mild acid helps neutralize the basicity of the primary amine, increasing its aqueous solubility for easier removal. Follow with a final wipe using distilled water.

  • Step 4: Self-Validation of Cleanup Causality & Validation: Quinazoline derivatives possess strong intrinsic fluorescence due to their extended conjugated aromatic system. To validate that the spill has been completely decontaminated, inspect the cleaned surface using a handheld UV lamp (365 nm) in a darkened room. The absence of fluorescent residue confirms the microscopic removal of the chemical, ensuring the area is safe for subsequent laboratory operations.

Step-by-Step Waste Segregation and Disposal Workflow

Improper mixing of fluorinated amine waste with incompatible streams can lead to regulatory violations and exothermic reactions.

  • Step 1: Segregate Solid Waste Place all contaminated PPE, empty reagent vials, and cleanup wipes into a dedicated, puncture-resistant solid waste container. Label clearly as "Hazardous Solid Waste: Fluorinated Heterocycles (Toxic/Irritant)".

  • Step 2: Segregate Liquid Waste If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or DCM during synthesis), collect the liquid in a highly compatible, chemically resistant HDPE (High-Density Polyethylene) carboy. Label as "Halogenated Organic Waste - Contains Fluorinated Amines". Causality: Do not mix with highly acidic waste streams, as the primary amine group can undergo exothermic protonation, potentially over-pressurizing the container.

  • Step 3: Coordinate with a Licensed Disposal Contractor Manifest the waste specifically requesting High-Temperature Incineration (HTI). Ensure the contractor utilizes facilities equipped with alkaline flue gas scrubbers capable of handling HF gas to ensure complete environmental compliance [3].

Disposal and Thermal Destruction Workflow

The following diagram illustrates the logical routing of 6-fluoro-4-methylquinazolin-2-amine waste from the laboratory to safe environmental release.

G Start 6-Fluoro-4-methylquinazolin-2-amine Waste Generated Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation Solid Solid Waste (Contaminated PPE, Silica) Segregation->Solid Liquid Liquid Waste (Halogenated Solvents) Segregation->Liquid HTI High-Temperature Incineration (>1100 °C, >2s residence) Solid->HTI Compatible Container Liquid->HTI Halogenated Stream Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HF & NOx) HTI->Scrubber Flue Gas (HF, NOx) Safe Safe Environmental Release (CaF2 + N2 + CO2 + H2O) Scrubber->Safe Neutralized

Figure 1: High-temperature thermal destruction workflow for fluorinated quinazoline waste.

References
  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA.gov.[Link]

  • UK Environment Agency. "Rapid evidence assessment of PFAS incineration and alternative remediation methods." GOV.UK.[Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-fluoro-4-methylquinazolin-2-amine

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling of 6-fluoro-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling of 6-fluoro-4-methylquinazolin-2-amine, a compound of interest in medicinal chemistry and drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes safety protocols for structurally related compounds, including quinazoline derivatives, aromatic amines, and halogenated organic compounds, to establish a robust framework for its safe management in a laboratory setting.

The core principle when handling any chemical with unknown toxicological properties is to minimize all potential routes of exposure.[1] This includes inhalation, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted for each experimental protocol involving 6-fluoro-4-methylquinazolin-2-amine.

Hazard Assessment: Understanding the Risks

6-fluoro-4-methylquinazolin-2-amine belongs to the quinazoline family, a class of heterocyclic compounds with a wide range of biological activities.[2][3][4] The presence of an amine group classifies it as an aromatic amine, a chemical class known for potential health hazards, including skin and eye irritation.[5][6][7] Furthermore, the fluorine substituent designates it as a halogenated organic compound, which necessitates specific handling and disposal procedures.[8][9][10]

Based on data from related compounds, the primary hazards associated with 6-fluoro-4-methylquinazolin-2-amine are likely to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[7]

  • Eye Irritation: The compound is likely to be an irritant to the eyes, causing redness, tearing, and pain upon contact.[6][7]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][11]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling 6-fluoro-4-methylquinazolin-2-amine.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides protection against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves. Check manufacturer's compatibility charts for aromatic amines.
Body Protection Chemical-resistant lab coat or disposable coverallsMade of materials with low permeability to organic compounds.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filterRequired when working outside a certified chemical fume hood or in the event of a spill.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 6-fluoro-4-methylquinazolin-2-amine is essential to maintain a safe laboratory environment.

Receipt and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.

Handling Procedures

All handling of 6-fluoro-4-methylquinazolin-2-amine solid or its solutions must be conducted in a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Have a spill kit readily available.

  • Donning PPE: Put on all required PPE as specified in the table above, starting with the lab coat, followed by the respirator, eye and face protection, and finally, gloves (donning the outer pair last).

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Carefully remove and dispose of the outer pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, 6-fluoro-4-methylquinazolin-2-amine requires specific waste disposal procedures.[8][9][10]

  • Solid Waste:

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste:

    • Solutions containing 6-fluoro-4-methylquinazolin-2-amine should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[8]

    • Do not mix halogenated waste with non-halogenated waste streams.[8][10]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated liquid waste.

    • Follow your institution's guidelines for the disposal of chemically contaminated containers.

Emergency Procedures

Spill Response:

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for disposal as halogenated solid waste.

    • Decontaminate the spill area.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing the PPE Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Process cluster_assessment Hazard & Task Assessment Start Start: Handling 6-fluoro-4-methylquinazolin-2-amine Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Purifying compound? Start->Assess_Task Assess_Quantity Assess Quantity: - Milligrams? - Grams? Assess_Task->Assess_Quantity Assess_Location Assess Location: - In fume hood? - On open bench? Assess_Quantity->Assess_Location Decision1 Working in Fume Hood? Assess_Location->Decision1 Base_PPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Decision2 Potential for Splash or Aerosol Generation? Base_PPE->Decision2 Enhanced_PPE Enhanced PPE: - Face Shield - Double Gloves - Chemical Resistant Apron Decision3 Handling >1 gram or spill potential? Enhanced_PPE->Decision3 Full_Protection Full Protection: - Respirator (Organic Vapor + P100) - Disposable Coveralls Decision1->Base_PPE Yes Decision1->Full_Protection No Decision2->Base_PPE No Decision2->Enhanced_PPE Decision3->Full_Protection

Caption: PPE selection workflow for handling 6-fluoro-4-methylquinazolin-2-amine.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 6-fluoro-4-methylquinazolin-2-amine, fostering a culture of safety and scientific excellence. Always consult your institution's specific safety protocols and a certified safety professional for guidance on handling any new chemical compound.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • What are the Health and Safety Guidelines for Using Amines?
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • National Center for Biotechnology Information. OSHA Laboratory Standard.
  • Cornell EHS. 7.2 Organic Solvents.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Vijayakumar B. et al. Quinazoline derivatives & pharmacological activities: a review. IJMCA. 2013;3(1):10-21.
  • MedchemExpress.com. Safety Data Sheet.
  • PMC. Quinazoline derivatives: synthesis and bioactivities.
  • Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.

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